1-methyl-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMXZFYDNXILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541493 | |
| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-62-4 | |
| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89179-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a foundational structure in numerous biologically active molecules.[1][2] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a significant pharmacophore that confers a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4][5] The carboxamide group is also a privileged scaffold in medicinal chemistry, crucial for forming stable interactions with biological targets and enhancing drug-like properties.[6][7][8] This technical guide consolidates the available information on the synthesis, potential biological significance, and experimental considerations for this compound, positioning it as a molecule of interest for further investigation in drug discovery and materials science.
Core Chemical and Physical Properties
The fundamental properties of this compound are derived from its constituent parts: the N-methylated pyrazole ring and the C3-linked carboxamide functional group. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from closely related analogs and computational data.
Table 1: Physicochemical Properties
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₇N₃O | Inferred from Structure |
| Molecular Weight | 125.13 g/mol | Inferred from Formula |
| CAS Number | 89179-62-4 | [9] |
| Appearance | Likely a white to off-white solid | Inferred from Analogs |
| Core Structure | Pyrazole | [1][2] |
| Key Functional Group | Carboxamide | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through standard organic chemistry methodologies, typically involving the amidation of a corresponding carboxylic acid or its ester derivative.
General Synthesis Pathway
A common and effective route involves a two-step process starting from the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with ammonia to form the final carboxamide product.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]
1-methyl-1H-pyrazole-3-carboxamide structure and properties
An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxamide
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This core structure is a significant scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] this compound itself often serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3] This document provides a comprehensive overview of its structure, properties, synthesis, and known biological context.
Structure and Properties
Chemical Structure
The structure of this compound consists of a pyrazole ring methylated at the N1 position and substituted with a carboxamide group at the C3 position.
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇N₃O[4]
-
SMILES: Cn1ccc(C(=O)N)n1
-
InChI Key: BNYCHCAYYYRJSH-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Data for the parent compound, 1H-pyrazole-3-carboxamide, and the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, are included for comparison.
| Property | This compound | 1H-pyrazole-3-carboxamide | 1-methyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 89179-62-4[5] | 33064-36-7[5] | 25016-20-0[6][7] |
| Molecular Weight | 125.13 g/mol [4] | 111.10 g/mol [5] | 126.11 g/mol [6][7] |
| Appearance | - | - | White powder[7] |
| Boiling Point | - | 469.6 ± 18.0 °C at 760 mmHg[5] | - |
| Density | - | 1.4 ± 0.1 g/cm³[5] | - |
| LogP | - | -0.81[5] | - |
| PSA (Polar Surface Area) | - | 71.77 Ų[5] | 55.1 Ų[6] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.
General Synthesis Workflow
The following diagram illustrates a typical two-step synthesis process from the carboxylic acid precursor.
Caption: General synthesis route from carboxylic acid to carboxamide.
Experimental Protocol: Amidation of 1-methyl-1H-pyrazole-3-carboxylic acid
While a specific protocol for this compound is not detailed in the provided results, a general and analogous procedure can be derived from the synthesis of similar pyrazole carboxamides. The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide provides a relevant model.[8]
Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) in excess to the flask.[8]
-
Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.[8]
Step 2: Amidation
-
Cool the flask containing the crude acyl chloride in an ice-water bath (0 °C).
-
Slowly add aqueous ammonia (e.g., NH₄OH) dropwise to the residue with constant stirring.[8] An exothermic reaction is expected.
-
Continue stirring the reaction mixture at 0 °C.
-
Upon completion, a solid product is expected to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.[8]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, distinct signals for the pyrazole ring protons, and broad signals for the -NH₂ protons of the carboxamide group.
-
¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the carboxamide group (typically in the range of δ = 160-165 ppm).[10]
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group, C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C-N stretching vibrations.[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (125.13 g/mol ).
Biological Activity and Applications
The pyrazole carboxamide scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown significant potential in various disease areas.
Role as a Synthetic Intermediate
This compound and its precursors are valuable building blocks. For instance, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is known as an intermediate in the synthesis of sildenafil.[11]
Anticancer and Kinase Inhibition
Numerous studies have focused on 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents.[12][13] Their mechanism of action can be multifaceted:
-
Kinase Inhibition: Many pyrazole derivatives are designed as small molecule inhibitors that target specific kinases involved in cancer cell proliferation and signaling. For example, derivatives have been developed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[14]
-
DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA, which contributes to their antitumor activity.[12][13] One such derivative, pym-5, demonstrated a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹).[13]
The diagram below illustrates the general logic of developing pyrazole-based kinase inhibitors through structural modification.
Caption: Workflow for optimizing pyrazole carboxamide derivatives.
Anti-Prostate Cancer Activity
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential agents against prostate cancer.[15] These compounds aim to inhibit the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. One derivative, compound H24, was found to block Prostate-Specific Antigen (PSA) expression and showed significant antiproliferative activity in prostate cancer cell lines (GI₅₀ = 7.07–7.73 μM).[15]
Toxicity Studies
While many pyrazole derivatives show promise, toxicity is a critical consideration. A series of 1-methyl-1H-pyrazole-5-carboxamides, developed as antiparasitic agents, demonstrated unexpected acute toxicity in mice.[16] This toxicity was linked to the dose-dependent inhibition of mitochondrial respiration, highlighting the importance of early-stage mitochondrial toxicity screening in the drug discovery pipeline for this class of compounds.[16]
Conclusion
This compound is a structurally simple yet important molecule within the vast family of pyrazole-based heterocycles. While not extensively studied for its own biological effects, its role as a synthetic precursor is well-established. The pyrazole carboxamide scaffold it represents is a highly privileged structure in medicinal chemistry, forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Future research may continue to leverage this and similar building blocks to develop novel drugs with improved efficacy and safety profiles, particularly in the fields of oncology and infectious diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
- 4. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]
- 6. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caming.com [caming.com]
- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. Key among these are DNA interaction and the inhibition of critical cell cycle and signaling kinases.
Mechanism of Action: DNA Binding and Cleavage
Certain this compound derivatives have been shown to interact with DNA, a fundamental target in cancer therapy. These interactions can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
One notable compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, has been reported to bind to the minor groove of DNA with high affinity.[1][2] This binding is thought to interfere with the normal function of DNA, contributing to the compound's antiproliferative effects.[1][2] Furthermore, some derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, indicating a direct damaging effect on the genetic material of cancer cells.[1][2]
Mechanism of Action: Kinase Inhibition
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4.[3][4] By inhibiting these kinases, the compounds can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[3]
Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[3][4] Specific this compound derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FLT3, offering a promising therapeutic strategy for this aggressive cancer.[3][4]
The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can drive the development of various cancers, including thyroid and lung cancer. Novel 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives have been designed as potent RET kinase inhibitors, capable of suppressing resistant mutants.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound and related pyrazole carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| pym-5 | HCT116 | MTT | Similar to Iressa (IC50 = 9.34 µM) | [2] |
| pym-55 | HepG2 | MTT | Similar to Roscovitine (IC50 = 9.87 µM) | [2] |
| 7a | HepG2 | MTT | 6.1 ± 1.9 | [5] |
| 7b | HepG2 | MTT | 7.9 ± 1.9 | [5] |
| 8t | MV4-11 (AML) | Proliferation | 0.00122 | [4] |
| 8t | FLT3 (enzyme) | Kinase | 0.000089 | [4] |
| 8t | CDK2 (enzyme) | Kinase | 0.000719 | [4] |
| 8t | CDK4 (enzyme) | Kinase | 0.000770 | [4] |
| H24 | LNCaP (Prostate) | Proliferation | 7.73 | [6][7] |
| H24 | PC-3 (Prostate) | Proliferation | 7.07 | [6][7] |
| 8q | CCDC6-RETG810C BaF3 | Proliferation | 0.0154 | |
| 8q | CCDC6-RETG810R BaF3 | Proliferation | 0.0532 | |
| 8q | KIF5B-RETG810C BaF3 | Proliferation | 0.0542 | |
| 8q | KIF5B-RETG810R BaF3 | Proliferation | 0.120 | |
| 7a | MCF7 | Cytotoxicity | 0.304 ± 0.006 | [8] |
| 5b | OVCAR3 | Cytotoxicity | 0.233 ± 0.001 | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.
Caption: RET Kinase Signaling Pathway and Inhibition.
Caption: CDK2 Signaling in G1/S Phase Transition.
Caption: Androgen Receptor Signaling Pathway in Prostate Cancer.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria.
Antifungal Activity
In addition to antibacterial effects, antifungal activity has been observed for some derivatives, highlighting their potential as broad-spectrum antimicrobial agents.[9][10]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxamide derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [10] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [10] |
| Compound 2 | Aspergillus niger | 1 | [10] |
| 7e | Escherichia coli | ~0.43 (converted from 0.778 µM) | [8] |
| 7c | Pseudomonas aeruginosa | ~0.41 (converted from 0.743 µM) | [8] |
| 7c | Candida albicans | ~0.41 (converted from 0.743 µM) | [8] |
Enzyme Inhibition
Beyond kinases, this compound derivatives have been shown to inhibit other classes of enzymes, such as carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes.[12] Certain pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[12]
Quantitative Data: Enzyme Inhibition
The table below lists the inhibition constants (Ki) of representative pyrazole-carboxamide derivatives against human carbonic anhydrase isoenzymes.
| Compound ID | Enzyme | Ki (µM) | Reference |
| Pyrazole-carboxamide derivatives (general) | hCA I | 0.063–3.368 | [12] |
| Pyrazole-carboxamide derivatives (general) | hCA II | 0.007–4.235 | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
DNA Binding Studies: UV-Visible Spectroscopy
Principle: The interaction of a small molecule with DNA can be monitored by changes in the UV-Visible absorption spectrum of the molecule or the DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) of the compound's absorption maximum.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Determine the concentration of the ct-DNA solution by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹). Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Titration: Keep the concentration of the test compound constant while varying the concentration of ct-DNA. Allow the solutions to equilibrate.
-
Spectral Measurement: Record the UV-Visible absorption spectra of the compound in the absence and presence of increasing concentrations of ct-DNA.
-
Data Analysis: Analyze the changes in absorbance and the shift in the absorption maximum to determine the binding mode and calculate the binding constant (Kb).
DNA Binding Studies: Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that binds to DNA can displace the intercalated EtBr, leading to a quenching of the fluorescence.
Protocol:
-
Preparation of EtBr-DNA Complex: Prepare a solution of ct-DNA in a suitable buffer and add EtBr to form a fluorescent complex.
-
Titration: To the EtBr-DNA complex, add increasing concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum (typically with excitation around 520 nm and emission around 600 nm) after each addition of the test compound.
-
Data Analysis: Plot the fluorescence intensity versus the concentration of the test compound. The decrease in fluorescence indicates the displacement of EtBr and can be used to determine the binding affinity of the compound to DNA.
DNA Cleavage Assay: Agarose Gel Electrophoresis
Principle: This assay assesses the ability of a compound to induce single- or double-strand breaks in plasmid DNA. The different topological forms of the plasmid (supercoiled, nicked circular, and linear) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Stop the reaction by adding a loading buffer containing a tracking dye and a density agent.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA bands under UV light and document the results. The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product whose formation can be monitored spectrophotometrically at 405 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the CA enzyme, a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile), and a reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the CA enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 or Ki value.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives of this core structure have demonstrated significant promise as anticancer, antimicrobial, and enzyme-inhibiting compounds. The detailed information on their mechanisms of action, quantitative activity data, and experimental protocols provided in this technical guide is intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space is likely to yield new and improved drug candidates for the treatment of various diseases.
References
- 1. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. protocols.io [protocols.io]
The Multifaceted Mechanisms of Action of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives: A Technical Guide
Introduction: The compound 1-methyl-1H-pyrazole-3-carboxamide represents a core chemical scaffold that is integral to a wide array of biologically active molecules. While the specific mechanism of action for the unsubstituted parent compound is not extensively documented in publicly available research, the pyrazole-carboxamide framework serves as a versatile pharmacophore. The biological activity and mechanism of action of derivatives are highly contingent on the nature and position of various substituents. This guide provides an in-depth exploration of the diverse mechanisms of action attributed to this class of compounds, drawing upon key findings from preclinical and clinical research. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Kinase Inhibition: A Prominent Mechanism of Action
A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Derivatives of this scaffold have been shown to target several key kinases, including Fms-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and the REarranged during Transfection (RET) kinase.[1][2][3] For instance, certain derivatives have demonstrated potent, nanomolar-level inhibition of FLT3 and its mutants, which are implicated in acute myeloid leukemia (AML).[2][3]
Quantitative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Derivative 8t | FLT3 | 0.089 | [2] |
| CDK2 | 0.719 | [2] | |
| CDK4 | 0.770 | [2] | |
| FN-1501 | FLT3 | 2.33 | [2] |
| CDK2 | 1.02 | [2] | |
| CDK4 | 0.39 | [2] | |
| Derivative 8q | Wild-type RET | 13.7 | [1] |
| CCDC6-RETG810C | 15.4 | [1] | |
| CCDC6-RETG810R | 53.2 | [1] | |
| KIF5B-RETG810C | 54.2 | [1] | |
| KIF5B-RETG810R | 120.0 | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the kinase inhibitory activity of a compound is through an in vitro kinase assay. The following is a generalized protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A kinase reaction is set up in a multi-well plate format.
-
The test compound, at varying concentrations, is pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Androgen Receptor Signaling Inhibition
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been developed as novel agents for the treatment of prostate cancer.[4][5] Their mechanism of action involves the inhibition of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.[4] These compounds have been shown to block the expression of prostate-specific antigen (PSA), a downstream target of AR signaling, and exhibit antiproliferative activity in prostate cancer cell lines.[4][5]
Quantitative Data: Antiproliferative Activity in Prostate Cancer Cells
| Compound | Cell Line | GI50 (µM) | Effect on PSA Expression (at 10µM) | Reference |
| H24 | LNCaP | 7.73 | Complete Blockade | [4] |
| PC-3 | 7.07 | Not Applicable (AR-negative) | [4] |
Experimental Protocol: Prostate-Specific Antigen (PSA) Expression Assay
-
Cell Culture: LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, are cultured in an appropriate medium supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).
-
PSA Quantification: The level of PSA secreted into the cell culture medium is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in PSA levels in treated cells compared to vehicle-treated control cells is calculated to determine the inhibitory activity of the compound.
Signaling Pathway Diagram
Caption: Inhibition of the Androgen Receptor Signaling Pathway.
DNA Interaction and Damage
Some novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their anticancer properties and have been found to exert their effects through direct interaction with DNA.[6][7] This represents an alternative mechanism to kinase inhibition. These compounds have been shown to bind to the minor groove of DNA, and in some cases, induce DNA cleavage.[6][7]
Quantitative Data: DNA-Binding Affinity
| Compound | DNA-Binding Affinity (K) (M-1) | Reference |
| pym-5 | 1.06 x 105 | [7] |
Experimental Protocol: DNA Binding Assessment via Electronic Absorption Spectroscopy
-
Materials: Calf thymus DNA (CT-DNA), test compound, and a suitable buffer solution (e.g., Tris-HCl).
-
Procedure:
-
A solution of the test compound at a fixed concentration is prepared in the buffer.
-
The absorption spectrum of the compound is recorded using a UV-Vis spectrophotometer.
-
Aliquots of a concentrated CT-DNA solution are incrementally added to the compound solution.
-
The absorption spectrum is recorded after each addition of DNA.
-
Changes in the absorption spectrum (e.g., hypochromism or hyperchromism and red or blue shifts in the maximum wavelength) upon the addition of DNA indicate an interaction.
-
The binding constant can be calculated by analyzing the changes in absorbance.
-
Logical Relationship Diagram
Caption: Proposed Mechanism of DNA Interaction and Damage.
Inhibition of Mitochondrial Respiration and Potential for Toxicity
A study on a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which are constitutional isomers of the title compound, revealed an unexpected mechanism of acute mammalian toxicity.[8] These compounds were found to be potent inhibitors of mitochondrial respiration, leading to cytotoxicity in respiring cells.[8] This highlights a critical, off-target effect that must be considered in the development of pyrazole-carboxamide-based therapeutics.
Experimental Protocol: Measurement of Cellular Respiration
-
Instrumentation: A Seahorse XF Analyzer or a similar instrument capable of measuring real-time cellular oxygen consumption rate (OCR).
-
Cell Culture: Cells (e.g., rat hepatocytes) are seeded in a specialized microplate and allowed to adhere.
-
Compound Treatment: The test compound is injected into the wells at various concentrations.
-
OCR Measurement: The OCR is measured before and after the addition of the compound. A dose-dependent decrease in OCR indicates inhibition of mitochondrial respiration.
-
Mitochondrial Stress Test: To further elucidate the specific site of inhibition within the electron transport chain, a mitochondrial stress test can be performed by sequentially injecting known inhibitors and uncouplers (e.g., oligomycin, FCCP, and rotenone/antimycin A).
Signaling Pathway Diagram
Caption: Inhibition of the Mitochondrial Electron Transport Chain.
Other Reported Mechanisms of Action
The versatility of the pyrazole-carboxamide scaffold is further demonstrated by its application in targeting other biological systems:
-
Carbonic Anhydrase Inhibition: Pyrazole-carboxamides incorporating a sulfonamide moiety have been synthesized and shown to be potent inhibitors of carbonic anhydrase isoenzymes I and II.[9]
-
Cardiac Myosin Inhibition: A notable example is Aficamten, a 1-methyl-1H-pyrazole-4-carboxamide derivative, which is a cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy.[10]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities and mechanisms of action. The specific therapeutic target and pharmacological profile of a given derivative are dictated by its substitution pattern. The primary mechanisms of action for this class of compounds include kinase inhibition, androgen receptor signaling modulation, and DNA interaction. However, the potential for off-target effects, such as the inhibition of mitochondrial respiration, underscores the importance of comprehensive toxicological profiling during drug development. Future research will undoubtedly continue to uncover novel biological targets and therapeutic applications for this versatile chemical class.
References
- 1. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytokinetics.com [cytokinetics.com]
The Rise of 1-Methyl-1H-pyrazole-3-carboxamide Analogs: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the 1-methyl-1H-pyrazole-3-carboxamide core has emerged as a privileged scaffold, giving rise to a multitude of novel analogs with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. The guide aims to provide a detailed overview of the experimental protocols and quantitative data that underpin the discovery of these novel analogs, facilitating further research and development in this area.
The versatility of the this compound scaffold has been demonstrated through its application in developing potent inhibitors for a range of biological targets, including kinases and as potential anticancer and anthelmintic agents.[1][2] This guide will explore the nuances of the chemical synthesis of these analogs, provide a structured summary of their biological activities, and elucidate the key signaling pathways they modulate.
I. Synthetic Strategies and Experimental Protocols
The synthesis of novel this compound analogs typically involves a multi-step reaction sequence. A general workflow for the synthesis of these compounds is outlined below.
Caption: General synthetic workflow for this compound analogs.
A pivotal step in the synthesis is the amide bond formation, where a 1-methyl-1H-pyrazole-3-carboxylic acid intermediate is coupled with a diverse range of amine building blocks to generate a library of analogs. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.
Detailed Experimental Protocol: Amide Coupling
The following protocol is a representative example of the amide coupling reaction used to synthesize this compound analogs, based on methodologies described in the literature.
-
Preparation of the Reaction Mixture: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent, for example, HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the desired this compound analog.
II. Biological Evaluation and Quantitative Data
The biological activity of novel this compound analogs has been investigated across various therapeutic areas. A significant focus has been on their potential as kinase inhibitors in oncology.[3][4] These compounds have been shown to target key kinases involved in cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4]
The following tables summarize the quantitative data for representative this compound analogs from various studies.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | [4] |
| 8t | CDK2 | 0.719 | [4] |
| 8t | CDK4 | 0.770 | [4] |
| FN-1501 | FLT3 | 2.33 | [4] |
| FN-1501 | CDK2 | 1.02 | [4] |
| FN-1501 | CDK4 | 0.39 | [4] |
Table 2: Antiproliferative Activity of this compound Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Assay | IC50 / GI50 (nM) | Reference |
| 8t | MV4-11 (AML) | Proliferation | 1.22 | [4] |
| pym-5 | HCT116 | Proliferation | >50% inhibition at 10 µM | [5] |
| pym-5 | HepG2 | Proliferation | >50% inhibition at 10 µM | [5] |
Table 3: Anthelmintic Activity of 1-Methyl-1H-pyrazole-5-carboxamide Analogs
| Compound ID | Parasite | Assay | Potency (nM) | Reference |
| 10 | Haemonchus contortus | L4 Development | <1 | [1] |
| 17 | Haemonchus contortus | L4 Development | <1 | [1] |
| 20 | Haemonchus contortus | L4 Development | <1 | [1] |
| 22 | Haemonchus contortus | L4 Development | <1 | [1] |
III. Signaling Pathways and Mechanism of Action
A key mechanism of action for many this compound analogs is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. For instance, in Acute Myeloid Leukemia (AML), mutations in the FLT3 receptor tyrosine kinase lead to its constitutive activation and downstream signaling that promotes cancer cell proliferation and survival.[4] Novel analogs have been designed to specifically target this aberrant signaling.
Caption: Inhibition of the FLT3 signaling pathway by this compound analogs in AML.
In addition to kinase inhibition, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting an alternative or complementary mechanism for their anticancer effects.[5][6] For example, compound pym-5 has demonstrated DNA binding affinity and the ability to cleave supercoiled plasmid DNA.[5][6]
Caption: Proposed workflow for DNA interaction by certain 1H-pyrazole-3-carboxamide analogs.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly fruitful starting point for the discovery of novel therapeutic agents. The analogs derived from this core have demonstrated significant potential in oncology and infectious diseases. The detailed experimental protocols and compiled quantitative data in this guide are intended to empower researchers to build upon existing knowledge and accelerate the development of next-generation therapeutics. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing potency, selectivity, and pharmacokinetic properties to translate these promising laboratory findings into clinical realities.
References
- 1. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Pyrazole Carboxamides: A Technical Guide for Drug Development Professionals
Introduction: The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatility has led to the development of numerous compounds targeting a variety of proteins implicated in human diseases and agricultural applications. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole carboxamides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.
Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), or Complex II of the mitochondrial electron transport chain, is a well-established target for pyrazole carboxamides, particularly in the development of fungicides. These compounds act as SDH inhibitors (SDHIs), disrupting the Krebs cycle and oxidative phosphorylation, which leads to fungal cell death.
Quantitative Data: In Vitro Antifungal Activity and SDH Inhibition
| Compound ID | Target Organism | EC50 (µg/mL) | Target Enzyme | IC50 (µM) | Reference |
| E1 | Rhizoctonia solani | 1.1 | R. solani SDH | 3.3 | [1] |
| Boscalid | Rhizoctonia solani | 2.2 | R. solani SDH | 7.9 | [1] |
| SCU2028 | Rhizoctonia solani | 0.022 | R. solani SDH | - | [2][3][4][5] |
| Thifluzamide | Rhizoctonia solani | - | - | - | [2][3][4][5] |
| 5e | Rhizoctonia solani | 0.039 | R. solani SDH | 2.04 | |
| Fluxapyroxad | Rhizoctonia solani | 0.131 | R. solani SDH | 6.15 |
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol outlines a colorimetric method to determine SDH activity in mitochondrial preparations. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate.
Materials:
-
Mitochondrial isolate
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
DCIP solution (electron acceptor)
-
Rotenone (Complex I inhibitor, to ensure electrons enter through Complex II)
-
Antimycin A (Complex III inhibitor, to prevent DCIP re-oxidation)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of succinate, DCIP, rotenone, antimycin A, and KCN in SDH Assay Buffer.
-
Sample Preparation: Isolate mitochondria from the target organism (e.g., fungal cells, tissue homogenate) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Assay Reaction:
-
In a 96-well plate, add the SDH Assay Buffer.
-
Add rotenone, antimycin A, and KCN to each well to inhibit other respiratory complexes.
-
Add the mitochondrial sample to each well.
-
Add the pyrazole carboxamide inhibitor at various concentrations.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the succinate solution.
-
Immediately add the DCIP solution.
-
-
Data Acquisition: Measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the initial rate of the reaction (V₀). Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow: SDH Inhibition Assay
Workflow for determining the IC50 of pyrazole carboxamides against SDH.
Aurora Kinases A and B
Aurora kinases are key regulators of cell division, and their overexpression is implicated in various cancers. Pyrazole carboxamides have been identified as potent dual inhibitors of Aurora A and Aurora B, making them attractive candidates for anticancer drug development.
Quantitative Data: Cytotoxicity and Kinase Inhibition
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (nM) | Reference |
| 6k | HeLa | 0.43 | Aurora A | 16.3 | [6] |
| 6k | HepG2 | 0.67 | Aurora B | 20.2 | [6] |
Signaling Pathway: Aurora Kinase in Mitosis
Aurora kinases play crucial roles at multiple stages of mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B, as part of the chromosomal passenger complex (CPC), is essential for proper chromosome attachment to the spindle and cytokinesis. Inhibition of these kinases by pyrazole carboxamides leads to mitotic arrest and apoptosis in cancer cells.
Inhibition of Aurora kinases by pyrazole carboxamides disrupts mitosis.
Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs)
Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazole carboxamides have been developed as potent inhibitors of FLT3 and also show activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
| Compound ID | Target Kinase | Kinase Inhibition IC50 (nM) | Cell Line (FLT3-ITD) | Antiproliferative IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 | 1.22 | [7] |
| 8t | CDK2 | 0.719 | - | - | [7] |
| 8t | CDK4 | 0.770 | - | - | [7] |
| FN-1501 | FLT3 | 2.33 | - | - | [7] |
Signaling Pathway: FLT3 in Acute Myeloid Leukemia
In AML, activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the uncontrolled activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting leukemic cell proliferation and survival. Pyrazole carboxamide inhibitors block the ATP-binding site of FLT3, thereby inhibiting its autophosphorylation and the activation of these downstream pathways.
FLT3 signaling in AML and its inhibition by pyrazole carboxamides.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Pyrazole carboxamides bearing a sulfonamide moiety have been shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound ID | Target Isoform | Inhibition Constant (Ki) (µM) | Reference |
| 6a | hCA I | 0.063 | [8] |
| 6a | hCA II | 0.007 | [8] |
| 6b | hCA I | - | [8] |
| 6b | hCA II | - | [8] |
Note: Specific Ki values for compound 6b were not provided in the abstract but were highlighted as one of the most active compounds.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified hCA I or hCA II isoenzyme
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Pyrazole carboxamide-sulfonamide inhibitor
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme and serial dilutions of the inhibitor in the assay buffer.
-
Reaction Setup: The stopped-flow instrument has two syringes. One is filled with the enzyme solution (with or without the inhibitor), and the other with the CO₂-saturated water and pH indicator.
-
Mixing and Measurement: The contents of the two syringes are rapidly mixed, initiating the hydration of CO₂. The accompanying pH change is monitored by the change in absorbance of the pH indicator.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for uninhibited reaction, and competitive, non-competitive, or uncompetitive models for the inhibited reaction).
µ-Opioid Receptor (MOR)
Pyrazole carboxamides have been explored as agonists for the µ-opioid receptor (MOR), a G-protein coupled receptor that is the primary target for opioid analgesics. The focus has been on developing Gi-biased agonists, which preferentially activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of achieving potent analgesia with reduced side effects like respiratory depression and tolerance.
Quantitative Data: MOR Agonist Activity
| Compound ID | Assay | EC50 (nM) | Reference |
| 17a | cAMP Inhibition (Gi pathway) | 87.1 |
Signaling Pathway: Gi-Biased µ-Opioid Receptor Agonism
Upon activation by a biased agonist, the MOR undergoes a conformational change that favors coupling to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in an analgesic effect. The reduced recruitment of β-arrestin is hypothesized to mitigate the adverse effects associated with traditional opioids.
Mechanism of a Gi-biased MOR agonist.
DNA Binding
Certain 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA, specifically by binding to the minor groove. This interaction can disrupt DNA replication and transcription, leading to cell death.
Quantitative Data: DNA Binding Affinity
| Compound ID | Method | Binding Affinity (K) (M⁻¹) | Reference |
| pym-5 | Electronic Absorption Spectroscopy | 1.06 x 10⁵ | [9] |
Experimental Protocol: DNA Binding Analysis via Fluorescence Spectroscopy
This protocol describes a competitive binding assay using ethidium bromide (EB) to investigate the interaction of a pyrazole carboxamide with calf thymus DNA (CT-DNA).
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EB) solution
-
Pyrazole carboxamide compound
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare CT-DNA-EB Complex: Prepare a solution of CT-DNA in Tris-HCl buffer. Add EB to the CT-DNA solution and incubate to allow for the formation of the fluorescent CT-DNA-EB complex.
-
Titration: Record the fluorescence emission spectrum of the CT-DNA-EB complex. Then, incrementally add aliquots of the pyrazole carboxamide compound to the complex.
-
Fluorescence Measurement: After each addition of the compound, record the fluorescence emission spectrum. A decrease in fluorescence intensity indicates that the compound is displacing EB from the DNA, suggesting a competitive binding interaction.
-
Data Analysis: The binding constant can be calculated using the Stern-Volmer equation by plotting the ratio of initial fluorescence to the fluorescence at each compound concentration versus the compound concentration.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are outlines and may require optimization for specific applications. Researchers should consult the primary literature and relevant safety guidelines before conducting any experiments.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-methyl-1H-pyrazole-3-carboxamide
CAS Number: 89179-62-4
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-3-carboxamide (CAS 89179-62-4), a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, potential synthetic routes, and the broader biological activities associated with the pyrazole carboxamide scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for future research and application.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The carboxamide functional group attached to this ring system is a common feature in many biologically active molecules, contributing to their binding affinity with various biological targets. The N-methylation of the pyrazole ring can influence the compound's polarity, metabolic stability, and pharmacokinetic profile.
Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound, serves as a valuable chemical intermediate and a subject for further investigation into its unique biological and chemical characteristics.
Physicochemical Properties
| Property | This compound (Predicted/Supplier Data) | 1H-pyrazole-3-carboxamide (Experimental Data) |
| CAS Number | 89179-62-4[2] | 33064-36-7 |
| Molecular Formula | C5H7N3O | C4H5N3O |
| Molecular Weight | 125.13 g/mol | 111.10 g/mol [3] |
| Appearance | White to off-white solid (typical for similar compounds) | - |
| Boiling Point | Not available | 469.6 ± 18.0 °C at 760 mmHg[3] |
| Density | Not available | 1.4 ± 0.1 g/cm³[3] |
| Purity | Typically offered at ≥97% by commercial suppliers[4] | - |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would involve the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process:
-
N-methylation of a pyrazole-3-carboxylate ester: This would be followed by hydrolysis of the ester to yield 1-methyl-1H-pyrazole-3-carboxylic acid.
-
Amidation of the carboxylic acid: The resulting carboxylic acid would then be converted to the target carboxamide.
General Experimental Protocol for Amidation
The following is a generalized experimental protocol for the amidation of a carboxylic acid, which can be adapted for the synthesis of this compound from 1-methyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, DCC)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) if using a coupling agent
Procedure:
-
Activation of the Carboxylic Acid:
-
Using Thionyl Chloride: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous aprotic solvent, add thionyl chloride dropwise at 0 °C. The reaction mixture is then typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Using a Coupling Agent: To a solution of the carboxylic acid and a base in an anhydrous aprotic solvent, add the coupling agent at 0 °C. The reaction is stirred for a specified time to allow for the formation of the activated ester.
-
-
Amidation:
-
The crude acid chloride or the activated ester solution is added dropwise to a cooled (0 °C) solution of ammonia. The reaction mixture is stirred for several hours at room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Biological Activity and Mechanism of Action
While there is no specific biological activity data reported for this compound, the broader class of pyrazole carboxamides has been extensively studied and shown to exhibit a range of biological effects.
Potential as Succinate Dehydrogenase Inhibitors (SDHIs)
Several studies have identified pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular respiration, leading to a fungicidal effect. The mechanism of action involves the binding of the pyrazole carboxamide to the ubiquinone-binding site of the SDH complex, thereby blocking the electron transfer from succinate to ubiquinone.[7]
Anticancer and Other Potential Activities
Derivatives of 1H-pyrazole-3-carboxamide have been investigated for their anticancer properties.[8] Some studies suggest that these compounds may exert their effects through DNA binding and subsequent disruption of DNA replication and transcription.[8] The pyrazole scaffold is a versatile platform for the development of various therapeutic agents, and it is plausible that this compound could serve as a starting point for the synthesis of novel compounds with a range of biological activities.
Conclusion
This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, this guide provides a foundational understanding based on the known chemistry and biology of the pyrazole carboxamide class. The proposed synthetic route offers a practical approach for its preparation, and the established biological activities of related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate the physicochemical properties, biological activity, and mechanism of action of this specific molecule.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 89179-62-4 | MFCD00464006 | 1-Methyl-1H-pyrazole-3-carboxylic acid amide | acints [acints.com]
- 3. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsrc [chemsrc.com]
- 4. 89179-62-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of pyrazole-based compounds in medicinal chemistry
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide on the Therapeutic Applications of Pyrazole-Based Compounds
Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][3][4] Marketed pharmaceuticals like the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and various kinase inhibitors for cancer therapy such as Ibrutinib and Ruxolitinib, feature this core structure, highlighting its therapeutic and commercial significance.[1][3][5] This review delineates the synthetic strategies, diverse therapeutic applications, and key structure-activity relationships of pyrazole derivatives, focusing on their roles in anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) treatments. Quantitative biological data is systematically tabulated, detailed experimental methodologies are provided, and crucial molecular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds that have been a focal point in drug development due to their broad biological activities.[6][7] The pyrazole ring is an aromatic system, and its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[4] This structural versatility has led to the development of a multitude of pyrazole-containing drugs for a wide array of clinical conditions.[1][4]
General Synthetic Strategies
The synthesis of the pyrazole ring is well-established, with several classical and modern methods available to medicinal chemists. One of the most common and direct approaches involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent like α,β-unsaturated ketones) and a hydrazine derivative.[8][9] This method offers a straightforward path to variously substituted pyrazoles with high yields.[6][8]
Experimental Protocol: Synthesis via Cyclocondensation
A representative protocol for the synthesis of 1,3,5-substituted pyrazoles involves the following steps:
-
Reactant Preparation: Ethyl acetoacetate (a 1,3-dicarbonyl compound) and a substituted phenylhydrazine are used as starting materials.[8]
-
Condensation: The reactants are dissolved in a suitable solvent, such as ethanol, often with an acid catalyst like acetic acid.[6]
-
Reaction Condition: The mixture is refluxed for a specified period, typically ranging from 2 to 24 hours, to drive the cyclization.[7][8]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified, commonly through recrystallization, to yield the desired pyrazole derivative.[8] Nano-ZnO has also been reported as an efficient catalyst for this reaction, promoting excellent yields and shorter reaction times.[8]
Therapeutic Applications of Pyrazole-Based Compounds
The structural adaptability of the pyrazole core has been exploited to develop potent and selective agents against a variety of diseases.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily acting as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11]
Mechanism of Action: Many pyrazole-based compounds target key enzymes in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10] By inhibiting these kinases, the pyrazole derivatives can halt the cell cycle, induce apoptosis, and prevent the formation of new blood vessels that supply tumors.[10][12]
Quantitative Data:
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Citation |
| C5 | EGFR | MCF-7 | 0.07 (EGFR), 0.08 (MCF-7) | [13] |
| 26 | Proliferation | MCF-7, A549, DU145 | 0.96, 1.40, 2.16 | [10] |
| 29 | Proliferation | HepG2 | 10.05 | [10] |
| 30 | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [10] |
| 53 | Proliferation | HepG2 | 15.98 | [10] |
| 54 | Proliferation | HepG2 | 13.85 | [10] |
| Unnamed | Proliferation | MCF-7 | 5.8 - 9.3 | [12] |
Experimental Protocol: In Vitro Antiproliferative Assay (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[10]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole compound for a set duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[14]
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a landmark example of a selective COX-2 inhibitor.[15][16]
Mechanism of Action: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[15] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15][17] Many newer pyrazole compounds are designed to be selective for COX-2, which is primarily expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15][18]
Quantitative Data:
| Compound ID | Target(s) | Activity | Selectivity Index (SI) | Citation |
| Celecoxib | COX-2 | IC50 (COX-2) = 0.04 µM | 375 | [15] |
| FR140423 | COX-2 | 150x more selective for COX-2 than COX-1 | 150 | [19] |
| 125a | COX-2 | Potent Inhibition | 8.22 | [6] |
| 125b | COX-2 | Potent Inhibition | 9.31 | [6] |
| 3-TF-5-Aryl Pyrazole | COX-1 / COX-2 | IC50 = 4.5 µM / 0.02 µM | 225 | [15] |
| N5 | COX-2 | Potent Inhibition | 47.98 | [18] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema This is a standard model to evaluate acute anti-inflammatory activity.[6][18]
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: Animals are pre-treated with the test pyrazole compound or a control vehicle/standard drug (e.g., Diclofenac sodium) orally.[16]
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized edema.
-
Measurement: The volume of the paw is measured at various time points post-injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema for the compound-treated group is calculated relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[19]
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds exhibiting broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[16][20]
Mechanism of Action: Pyrazole-containing compounds can exert their antimicrobial effects through various mechanisms, such as inhibiting essential metabolic pathways like DNA gyrase or protein synthesis, disrupting the cell wall, or generating reactive oxygen species.[21] Fused systems, such as pyrazole-pyrimidine analogues, have shown particular promise.[22]
Quantitative Data (Minimum Inhibitory Concentration - MIC):
| Compound ID | Organism | Activity | MIC (µg/mL) | Citation |
| 3 | Escherichia coli | Antibacterial | 0.25 | [16] |
| 4 | Streptococcus epidermidis | Antibacterial | 0.25 | [16] |
| 2 | Aspergillus niger | Antifungal | 1 | [16] |
| 45 | Acinetobacter baumannii | Antibacterial | 1.56 | [3] |
| 46 | S. aureus / E. faecalis | Antibacterial | Effective at 2x MIC | [3] |
| 17 | MRSA | Antibacterial | 4 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A two-fold serial dilution of the test pyrazole compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus or E. coli).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity
Pyrazoline derivatives, a reduced form of pyrazoles, have been extensively studied for their effects on the CNS, demonstrating potential as antidepressant, anticonvulsant, and neuroprotective agents.[23][24][25]
Mechanism of Action: The CNS activity of pyrazoline derivatives is often attributed to their ability to inhibit monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[23] Inhibition of MAO-A increases the levels of neurotransmitters like serotonin and norepinephrine, which is a key mechanism for antidepressant drugs. Other pyrazolines have shown potential in treating neurodegenerative disorders like Alzheimer's by inhibiting acetylcholinesterase (AChE).[25]
Quantitative Data:
| Compound ID | Target | Activity | IC50 (µM) | Citation |
| A06 | Acetylcholinesterase (AChE) | AChE Inhibition | 0.09 | [25] |
| A08 | β-amyloid Aggregation | Aggregation Inhibition | 60 | [25] |
| K3 | Butyrylcholinesterase (BuChE) | BuChE Inhibition | 0.79 | [26] |
| IVh | In vivo model | Antidepressant | Significant reduction in immobility | [23] |
Experimental Protocol: In Vivo Tail Suspension Test (TST) for Antidepressant Activity
-
Animal Model: The test is performed using mice.
-
Compound Administration: Animals receive the test pyrazoline compound, a standard antidepressant drug (e.g., imipramine), or a vehicle control.
-
Test Procedure: After a specified time, the mice are suspended by their tails in a position where they cannot escape. The duration of immobility is recorded over a period of several minutes.
-
Analysis: A significant decrease in the duration of immobility is indicative of a potential antidepressant effect, as the animal actively tries to escape for a longer period.[23]
Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, with its derivatives showing immense therapeutic potential across a wide range of diseases.[1][2] The success of numerous FDA-approved drugs validates its status as a privileged structure.[3][4] Current research continues to explore novel pyrazole derivatives, focusing on enhancing potency and selectivity for specific biological targets while minimizing off-target effects. The development of pyrazole-based hybrids, where the pyrazole ring is combined with other pharmacophores, is a promising strategy to tackle challenges like drug resistance in cancer and infectious diseases.[22][27] As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrazole nucleus will undoubtedly continue to be a fruitful starting point for the discovery of next-generation therapeutics.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review on the CNS Activity of Pyrazolines [jmscr.igmpublication.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. ijnrd.org [ijnrd.org]
Safety and Handling Guidelines for 1-methyl-1H-pyrazole-3-carboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-1H-pyrazole-3-carboxamide (CAS No. 89179-62-4) was not publicly available at the time of this writing. The following guide is compiled from safety data for structurally similar pyrazole carboxamide and carboxylic acid derivatives. It should be used as a precautionary guide only. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
This technical guide provides an in-depth overview of the potential hazards and recommended handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary concerns include oral toxicity, irritation to skin and eyes, and potential respiratory tract irritation.
A critical finding for the closely related isomer, 1-methyl-1H-pyrazole-5-carboxamide, revealed unexpected acute mammalian toxicity due to the inhibition of mitochondrial respiration.[1][2] While this data pertains to the 5-carboxamide isomer, this mechanism of toxicity presents a significant potential risk for the 3-carboxamide analogue and warrants extreme caution.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (based on trifluoromethyl derivative).[3] |
| Special Warning | - | Potential for severe acute toxicity via mitochondrial respiration inhibition. [1][2] |
Physical and Chemical Properties
Limited experimental data is available for this compound.
Table 2: Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 89179-62-4 | [5] |
| Molecular Formula | C₅H₇N₃O | [6] |
| Formula Weight | 125.13 g/mol | [6] |
| Appearance | Solid (presumed) | [7] |
| Purity | 97% (typical for commercial samples) | [5] |
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged.[8] A lab coat or chemical-resistant apron should be worn.[8]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[9]
-
-
Hygiene Practices: Avoid all personal contact, including inhalation and ingestion.[10] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[8][10] Launder contaminated clothing before reuse.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[7][8] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[7][8] |
Accidental Release and Disposal
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Avoid generating dust.
-
Clean-up: For solid spills, use dry clean-up procedures (e.g., sweep or vacuum).[10] Place the material into a suitable, labeled container for disposal.[11] Wash the spill site thoroughly with soap and water.[8]
-
PPE: Wear full personal protective equipment as described in Section 3 during clean-up.
Disposal:
-
Dispose of waste contents/container in accordance with local, regional, and national hazardous waste regulations. This material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Protocols and Workflows
Protocol: Assessment of Mitochondrial Toxicity (Inferred)
The unexpected toxicity of the related 1-methyl-1H-pyrazole-5-carboxamide was identified by measuring its effect on cellular respiration.[1][2] A similar protocol would be essential to assess the safety of the 3-carboxamide isomer.
Objective: To determine if this compound inhibits mitochondrial respiration in a mammalian cell line.
Methodology (Conceptual):
-
Cell Culture: Culture a suitable mammalian cell line with high respiratory activity (e.g., rat hepatocytes, HepG2 cells) under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR of the cultured cells.
-
Experimental Procedure: a. Plate the cells in the specialized microplate and allow them to adhere. b. Establish a baseline OCR reading for all wells. c. Inject the various concentrations of the test compound into the wells. d. Monitor the OCR in real-time to observe any dose-dependent changes. e. As controls, inject known mitochondrial inhibitors (e.g., rotenone, antimycin A) to confirm the assay is working correctly.
-
Data Analysis: Analyze the change in OCR following compound injection. A significant, dose-dependent decrease in OCR would suggest inhibition of the mitochondrial electron transport chain, indicating a potential for severe in vivo toxicity.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key safety workflows and logical relationships for handling chemical compounds like this compound.
Caption: General workflow for safe handling of hazardous chemicals.
Caption: The hierarchy of controls for minimizing chemical exposure.
References
- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 89179-62-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. CAS No:89179-62-4 this compound|1-methyl-3-pyrazolecarboxamide;1-methylpyrazole-3-carboxamide;MFCD00464006;1-Methyl-1H-pyrazole-3-carboxylic acid amide - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Preliminary Bioactivity Screening of Pyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives stand as a cornerstone in medicinal chemistry, representing a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The inherent structural features of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for diverse chemical modifications, making it a privileged scaffold in drug discovery.[2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This technical guide provides a comprehensive overview of the preliminary screening of pyrazole derivatives for these key bioactivities, detailing experimental protocols and presenting quantitative data to facilitate the identification of promising lead compounds.
The journey from a synthesized pyrazole derivative to a potential drug candidate begins with a systematic evaluation of its biological effects. Preliminary screening is a critical first step, designed to efficiently identify compounds with desired biological activity and prioritize them for further investigation. This guide will focus on the in vitro methods commonly employed for the initial assessment of anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole compounds.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7] A common and versatile method is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate or substituted hydrazines.[1][6] This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazole ring.
Another widely used approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[7] The nitrile imine is typically generated in situ from a hydrazonoyl halide.[7] Furthermore, multicomponent reactions have gained prominence for the efficient, one-pot synthesis of highly substituted pyrazole derivatives.[8] The choice of synthetic route depends on the desired substitution pattern on the pyrazole core, which is crucial for modulating the biological activity of the resulting derivatives.[5]
Anticancer Activity Screening
The evaluation of the anticancer potential of pyrazole derivatives is a primary focus in many drug discovery programs. A variety of human cancer cell lines are utilized to assess the cytotoxic and antiproliferative effects of these compounds.
Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of potency. Lower IC50 values indicate greater anticancer activity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159a | MGC-803 | 15.43 | [5] |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159b | MGC-803 | 20.54 | [5] |
| Pyrazole derivative 157 | HCT-116 | 1.51 | [5] |
| Pyrazole derivative 158 | MCF-7 | 7.68 | [5] |
| Pyrazole carbaldehyde derivative 43 | MCF-7 | 0.25 | [9] |
| Fused pyrazole derivative 50 | HepG2 | 0.71 | [9] |
| Pyrazole-based compound L2 | CFPAC-1 | 61.7 | [10][11] |
| Pyrazole-based compound L3 | MCF-7 | 81.48 | [10][11] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | [10] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.45 | [10] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | [10] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.72 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[12][14]
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).[15]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[16]
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualization: Anticancer Screening Workflow
Caption: Workflow for anticancer activity screening using the MTT assay.
Visualization: Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole derivative.
Antimicrobial Activity Screening
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]
Data Presentation: In Vitro Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the antimicrobial activity of selected pyrazole derivatives, indicated by the minimum inhibitory concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | - | 0.25 | [18] |
| Compound 4 | Streptococcus epidermidis | - | 0.25 | [18] |
| Compound 2 | Aspergillus niger | - | 1 | [18] |
| Hydrazone 21a | Staphylococcus aureus | - | 62.5-125 | [17] |
| Hydrazone 21a | Candida albicans | - | 2.9-7.8 | [17] |
| Chloro derivatives | Staphylococcus aureus | >10 | - | [1] |
| Chloro derivatives | Candida albicans | >10 | - | [1] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of chemical substances.[1][19]
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are made in the agar and filled with the test compound. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[20] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[17]
-
Nutrient agar or Mueller-Hinton agar (for bacteria)
-
Potato dextrose agar or Sabouraud dextrose agar (for fungi)[19]
-
Sterile Petri dishes
-
Test pyrazole derivatives dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) and antifungal (e.g., Fluconazole, Clotrimazole) drugs[17][19]
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to the 0.5 McFarland standard.[19]
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile cotton swab, evenly spread the microbial inoculum over the surface of the agar.[19]
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test pyrazole derivative solution to the respective wells. Also, add the standard antibiotic/antifungal and the solvent (DMSO) as positive and negative controls, respectively.[20]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.[20]
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening using the agar well diffusion method.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21][22]
Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
The following table presents the in vitro anti-inflammatory activity of selected pyrazole derivatives, focusing on their inhibitory effects on COX-1 and COX-2 enzymes.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [21] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | [21] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [21] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [21] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [21] |
| Pyrazole analogue 5u | COX-2 | 1.79 | 74.92 | [23] |
| Pyrazole analogue 5s | COX-2 | 2.51 | 72.95 | [24] |
| Pyrazole analogue 5r | COX-2 | - | 64.40 | [23] |
| Pyrazole analogue 5t | COX-2 | - | 22.21 | [23] |
| Celecoxib | COX-2 | - | 78.06 | [23] |
Experimental Protocol: In Vitro COX Inhibition Assay
The in vitro cyclooxygenase (COX) inhibition assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of COX-1 and COX-2 enzymes.[22]
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The assay measures the amount of prostaglandin produced in the presence and absence of the test compound. A reduction in prostaglandin levels indicates inhibition of COX activity.[6]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, glutathione)
-
Test pyrazole derivatives
-
Reference COX inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
Assay buffer
-
Prostaglandin detection kit (e.g., ELISA)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives or reference inhibitors for a specific time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualization: COX Inhibition Pathway
Caption: Selective inhibition of the COX-2 pathway by a pyrazole derivative.
Conclusion
The preliminary bioactivity screening of pyrazole derivatives is a crucial phase in the drug discovery and development pipeline. The methodologies outlined in this guide for assessing anticancer, antimicrobial, and anti-inflammatory activities provide a robust framework for identifying and prioritizing promising lead compounds. The structural versatility of the pyrazole scaffold continues to offer exciting opportunities for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. Further mechanistic studies are essential to elucidate the precise molecular targets and signaling pathways modulated by these bioactive pyrazole derivatives, ultimately paving the way for their potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srrjournals.com [srrjournals.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
The Pyrazole Scaffold: A Cornerstone of Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have propelled it into the core of numerous blockbuster drugs and promising clinical candidates. This technical guide provides a comprehensive exploration of the pyrazole scaffold's role in pharmacology, offering insights into its synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Physicochemical Properties and Synthesis Strategies
The unique electronic configuration of the pyrazole ring endows it with a distinct set of physicochemical properties crucial for drug design. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] The pyrazole core is also relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2] Its synthetic accessibility further enhances its appeal, with several well-established methods for its construction.[3][4]
One of the most common synthetic routes is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Modifications to this and other methods, such as the Pechmann pyrazole synthesis, allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's pharmacological properties.[5]
Therapeutic Applications and Key Pharmacological Data
The therapeutic impact of pyrazole-containing drugs spans a wide range of diseases, including inflammatory disorders, cancer, and erectile dysfunction. The following tables summarize key quantitative data for some of the most prominent FDA-approved drugs featuring a pyrazole core.
| Drug | Target | Therapeutic Area | IC50 / Ki | Reference |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | IC50: 0.04 µM (for COX-2) | [6] |
| Ruxolitinib | Janus Kinase 1 (JAK1) / Janus Kinase 2 (JAK2) | Myelofibrosis, Polycythemia Vera | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | |
| Sildenafil | cGMP-specific phosphodiesterase type 5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension | IC50: 3.9 nM | [7] |
| Afuresertib | Akt1 | Oncology | Ki: 0.08 nM | [8] |
| Drug | Bioavailability | Cmax | Tmax | Half-life (t1/2) | Metabolism | Excretion | Reference |
| Celecoxib | 22-40% (capsule) | ~705 ng/mL (200 mg dose) | ~3 hours | ~11 hours | Primarily CYP2C9 | Feces (~57%), Urine (~27%) | [4][9][10] |
| Ruxolitinib | ~95% | ~447 ng/mL (25 mg dose) | ~1 hour | ~3 hours | Primarily CYP3A4 | Urine (~74%), Feces (~22%) | [2][3][11] |
| Sildenafil | ~41% | ~440 ng/mL (100 mg dose) | ~1 hour | ~4 hours | Primarily CYP3A4 (major), CYP2C9 (minor) | Feces (~80%), Urine (~13%) | [12][13][14][15] |
Signaling Pathways and Mechanisms of Action
The efficacy of pyrazole-containing drugs stems from their ability to modulate key signaling pathways implicated in disease pathogenesis.
Celecoxib and the COX-2 Pathway
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6][16] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] By blocking this pathway, celecoxib reduces the production of pro-inflammatory prostaglandins.[16]
Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by cytokines and growth factors and plays a central role in hematopoiesis and immune function.[17] Dysregulation of this pathway is implicated in myeloproliferative neoplasms.[17] Ruxolitinib's inhibition of JAK1 and JAK2 leads to the downregulation of downstream signaling and a reduction in the proliferation of malignant cells.
Sildenafil and the cGMP/PDE5 Pathway
Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[7] cGMP induces smooth muscle relaxation and vasodilation, leading to penile erection.[7] PDE5 degrades cGMP, terminating this effect.[7] Sildenafil's inhibition of PDE5 results in elevated cGMP levels, thereby enhancing the erectile response to sexual stimulation.[7]
Experimental Protocols
Synthesis of Celecoxib
This protocol describes a common laboratory-scale synthesis of celecoxib.
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1][18]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.[1]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[1]
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of pyrazole compounds against a specific kinase.
Objective: To determine the IC50 value of a pyrazole-based inhibitor against a target kinase.[19]
Materials:
-
Recombinant target kinase
-
Pyrazole test compound (dissolved in DMSO)
-
ATP
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the pyrazole test compound in DMSO.
-
Add the diluted test compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard method for evaluating the anti-inflammatory effects of pyrazole compounds in an animal model.[20]
Objective: To assess the in vivo anti-inflammatory activity of a pyrazole derivative.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Pyrazole test compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the pyrazole test compound or vehicle orally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[21]
Experimental and Drug Discovery Workflow
The discovery and development of novel pyrazole-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in pharmacology. Its inherent drug-like properties and synthetic tractability have secured its place in the medicinal chemist's toolbox. The successful clinical translation of numerous pyrazole-containing drugs is a testament to its privileged status. Future research will undoubtedly uncover new therapeutic applications and more potent and selective pyrazole-based modulators of biological systems, further solidifying the enduring legacy of this remarkable heterocycle in the quest for novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib | Semantic Scholar [semanticscholar.org]
- 10. ClinPGx [clinpgx.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. benchchem.com [benchchem.com]
- 20. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-methyl-1H-pyrazole-3-carboxamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-methyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The described method is a robust two-step process commencing with the commercially available starting material, 1-methyl-1H-pyrazole-3-carboxylic acid. The synthesis involves the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation to yield the target carboxamide. This protocol is designed to be easily reproducible, providing researchers with a reliable method for obtaining this important scaffold.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The this compound core is a key pharmacophore found in a variety of therapeutic agents. The strategic placement of the carboxamide functional group on the pyrazole ring allows for further molecular elaboration and interaction with biological targets. This document outlines a straightforward and efficient synthesis of this compound, beginning with 1-methyl-1H-pyrazole-3-carboxylic acid.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Acyl Chloride: 1-methyl-1H-pyrazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive 1-methyl-1H-pyrazole-3-carbonyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to furnish the final product, this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyrazole carboxamides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-methyl-1H-pyrazole-3-carboxylic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | Anhydrous | Commercially Available |
| Aqueous ammonia (NH₃·H₂O), 28-30% | ACS Reagent | Commercially Available |
| Deionized Water | ||
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this suspension, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography). The reaction mixture should become a clear solution.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride as an oil or solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-methyl-1H-pyrazole-3-carbonyl chloride from Step 1 in a suitable solvent like dichloromethane or tetrahydrofuran.
-
In a separate flask, prepare an ice bath and place a flask containing aqueous ammonia (excess, ~10 eq).
-
Slowly add the solution of the acyl chloride to the cold aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to stir in the ice bath for 1-2 hours and then let it warm to room temperature, continuing to stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 25016-20-0 | 150-152 |
| This compound | C₅H₇N₃O | 125.13 | 89179-62-4 | Not Reported |
Table 2: Expected Spectroscopic Data for this compound (Predicted)
| Proton (¹H) | Predicted Chemical Shift (ppm, DMSO-d₆) | Carbon (¹³C) | Predicted Chemical Shift (ppm, DMSO-d₆) |
| N-CH₃ | ~3.9 | N-CH₃ | ~39 |
| Pyrazole H-4 | ~6.5 | Pyrazole C-4 | ~108 |
| Pyrazole H-5 | ~7.8 | Pyrazole C-5 | ~130 |
| Amide NH₂ | ~7.2 (broad s), ~7.6 (broad s) | Pyrazole C-3 | ~145 |
| Carbonyl C=O | ~163 |
Note: Predicted NMR data is based on typical chemical shifts for similar pyrazole structures. Actual values may vary.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of thionyl chloride with the carboxylic acid and the quenching of the acyl chloride with ammonia are exothermic. Proper temperature control is essential.
-
All reactions should be performed under an inert atmosphere where necessary to prevent moisture contamination.
This detailed protocol provides a clear and reproducible method for the synthesis of this compound, a key intermediate for further chemical exploration and drug development.
Application Notes and Protocols: 1-methyl-1H-pyrazole-3-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazole-3-carboxamide and its derivatives represent a privileged scaffold in modern organic synthesis, particularly within the realm of medicinal chemistry. The pyrazole core is a bioisostere for various functional groups, offering a unique combination of steric and electronic properties. This, coupled with the hydrogen bonding capabilities of the carboxamide moiety, makes it a valuable building block for designing molecules with specific biological activities. These compounds have garnered significant attention for their potential as kinase inhibitors, particularly in the development of targeted cancer therapies. This document provides an overview of the synthesis and application of this compound, including detailed experimental protocols and its role in modulating key signaling pathways.
Synthetic Applications
The primary application of the this compound scaffold is in the synthesis of bioactive molecules, especially kinase inhibitors. While direct functionalization of the parent molecule is less common in the literature, the general strategy involves the synthesis of a substituted pyrazole core followed by the introduction of the carboxamide functionality. The following sections detail the synthesis of the parent compound and its utility as a foundational structure for more complex derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. The first step involves the activation of the carboxylic acid, usually by converting it to an acid chloride. The subsequent step is the amidation of the acid chloride with ammonia.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 1,5-dimethyl-1H-pyrazole-3-carboxamide.[1]
Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carbonyl chloride
-
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, 3 equivalents).
-
The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by TLC or by the cessation of gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-methyl-1H-pyrazole-3-carbonyl chloride (from Step 1)
-
Aqueous ammonia (NH₃·H₂O)
-
Ice bath
-
-
Procedure:
-
The crude 1-methyl-1H-pyrazole-3-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF, dichloromethane).
-
The solution is cooled to 0 °C in an ice bath.
-
Aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. A precipitate will form.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
| Reactant | Product | Yield | Reference |
| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 1,5-dimethyl-1H-pyrazole-3-carboxamide | 81% | [1] |
Protocol 2: Synthesis of a Substituted N-phenyl-1H-pyrazole-3-carboxamide Derivative for Kinase Inhibition
This protocol is a representative example of how the pyrazole-3-carboxamide scaffold is elaborated for applications in drug discovery.[2][3]
-
Materials:
-
4-nitro-1H-pyrazole-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iron powder or Palladium on carbon (for nitro reduction)
-
Hydrazine hydrate or Hydrogen gas
-
-
Procedure:
-
Amide Coupling: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDCI (1.1 equivalents) and HOBt (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1 equivalent) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield the N-substituted-4-nitro-1H-pyrazole-3-carboxamide.
-
Nitro Group Reduction: The N-substituted-4-nitro-1H-pyrazole-3-carboxamide (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol).
-
Add a reducing agent such as iron powder and ammonium chloride in water, or palladium on carbon with hydrazine hydrate or under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-amino-N-substituted-1H-pyrazole-3-carboxamide, which can be purified by column chromatography.
-
| Starting Material | Product | Application | Reference |
| 4-nitro-1H-pyrazole-3-carboxylic acid and substituted anilines | Substituted 4-amino-1H-pyrazole-3-carboxamides | FLT3/CDK Kinase Inhibitors | [3] |
Role in Modulating Signaling Pathways
This compound derivatives have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cell signaling and proliferation. A prominent example is their activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in Acute Myeloid Leukemia (AML).[3]
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote uncontrolled cell growth and survival. These pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. By inhibiting the aberrant activity of FLT3, pyrazole-3-carboxamide derivatives can effectively block these downstream signals, leading to apoptosis of cancer cells.
Caption: FLT3 signaling pathway and its inhibition by pyrazole derivatives.
Synthetic Workflow and Diversification
The general workflow for the synthesis of complex pyrazole-3-carboxamide derivatives starts with the formation of the pyrazole ring, followed by functionalization, and finally, the formation of the carboxamide bond. The this compound can be seen as a core structure that can be further modified, although literature precedence suggests that modifications are often introduced at earlier stages.
Caption: General synthetic workflow for this compound.
Quantitative Data
The biological activity of pyrazole-3-carboxamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and cancer cell lines.
| Compound Derivative | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (nM) | Reference |
| Compound 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [3] |
| Compound 8t | CDK2 | 0.719 | - | - | [3] |
| Compound 8t | CDK4 | 0.770 | - | - | [3] |
| Compound 8q | RET (wild-type) | 13.7 | BaF3 CCDC6-RETG810C | 15.4 | [4] |
| Compound 8q | RETG810R | - | BaF3 CCDC6-RETG810R | 53.2 | [4] |
Conclusion
This compound is a valuable scaffold in organic synthesis, primarily serving as a key building block in the development of potent and selective kinase inhibitors for therapeutic applications. Its synthesis from the corresponding carboxylic acid is straightforward, and the resulting structure offers multiple points for diversification to optimize biological activity. The demonstrated success of its derivatives in inhibiting critical signaling pathways, such as the FLT3 pathway in AML, underscores the importance of this chemical entity in modern drug discovery and development. Further exploration of the synthetic utility of the parent molecule, particularly through direct C-H functionalization, may open new avenues for creating novel bioactive compounds.
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-pyrazole-3-carboxamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid pyrazole core, substituted with a carboxamide group, provides a valuable scaffold for the development of potent and selective therapeutic agents. The methyl group at the 1-position of the pyrazole ring can influence the compound's pharmacokinetic properties and binding interactions with biological targets. This document provides an overview of its applications as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors, and includes representative experimental protocols and data.
Key Applications in Drug Discovery
The this compound scaffold is a key component in the development of various therapeutic agents, most notably in the field of oncology. The pyrazole ring system is a well-established pharmacophore found in numerous drugs, and the carboxamide moiety can participate in crucial hydrogen bonding interactions with protein targets.
Intermediate for Kinase Inhibitors
A primary application of this compound and its derivatives is in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole-3-carboxamide core can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors.
Derivatives of this intermediate have been utilized in the development of inhibitors for various kinases, including:
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[3][4] Pyrazole-3-carboxamide derivatives have been designed and synthesized as potent FLT3 inhibitors.[3][5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[2] The 1H-pyrazole-3-carboxamide scaffold has been incorporated into dual FLT3/CDK inhibitors.[4]
-
Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor signaling pathway is a critical driver of tumor growth.[6][7] 1-methyl-1H-pyrazole-5-carboxamide derivatives, structurally related to the title compound, have been investigated as anti-prostate cancer agents by modulating AR signaling.[6][7]
The versatility of the this compound intermediate allows for chemical modifications at various positions of the pyrazole ring to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Data Presentation
The following tables summarize quantitative data for representative kinase inhibitors synthesized using pyrazole-3-carboxamide intermediates.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Pyrazole-3-Carboxamide Derivative (Compound 8t) [3]
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 0.089 |
| CDK2 | 0.719 |
| CDK4 | 0.770 |
Table 2: Anti-proliferative Activity of a Representative Pyrazole-3-Carboxamide Derivative (Compound 8t) against an AML Cell Line [3]
| Cell Line | IC₅₀ (nM) |
| MV4-11 (FLT3-ITD) | 1.22 |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent use in the preparation of a more complex pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This protocol is based on a general method for the synthesis of pyrazole-3-carboxamides from their corresponding carboxylic acids.
Reaction Scheme:
Materials:
-
1-Methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to a stirred solution of aqueous ammonia (excess) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the resulting precipitate by filtration, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to afford this compound.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Representative Synthesis of a Substituted N-phenyl-1H-pyrazole-3-carboxamide[8]
This protocol illustrates the coupling of a pyrazole-3-carboxylic acid with an aniline derivative, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
4-((4-Methylpiperazin-1-yl)methyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-((4-methylpiperazin-1-yl)methyl)aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for the Synthesis of a Kinase Inhibitor Precursor
Caption: Synthetic workflow for a kinase inhibitor precursor.
Signaling Pathway Inhibition by a Pyrazole-3-Carboxamide-Based FLT3 Inhibitor
Caption: Inhibition of the FLT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making kinases critical targets for drug discovery.[1][3] Pyrazole-based compounds have demonstrated significant potential as inhibitors of various kinases, including Akt, Aurora kinases, MAP kinases, B-raf, JAK, and EGFR.[1][4] This document provides detailed protocols for in vitro and cell-based assays to evaluate the inhibitory activity of novel pyrazole compounds, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Compounds
| Compound | Target Kinase(s) | IC50 / Ki (nM) | Assay Method | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | Not Specified | [1] |
| Compound 2 | Akt1 | 1.3 | Not Specified | [3] |
| AT7519 | CDK1, CDK2 | Potent Inhibition | Not Specified | [5] |
| Compound 6 | Aurora A | 160 | Not Specified | [1][3] |
| Compound 17 | Chk2 | 17.9 | Cell-free assay | [1][3] |
| Compound C5 | EGFR | 70 | Not Specified | [1] |
| Compound 5c | EGFR/HER-2 | 260/510 | Not Specified | [1] |
| Ravoxertinib | ERK1/ERK2 | 6.1/3.1 | Not Specified | [6] |
| Compound 3f | JAK1, JAK2, JAK3 | Not Specified | Enzyme Assay | [5] |
| TK4g | JAK2, JAK3 | 12.6 (JAK2), 15.8 (JAK3) | Enzyme Assay | [5] |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity reduced at 100 µM | Radiometric or ADP-Glo | [4][7] |
Table 2: Cellular Activity of Selected Pyrazole Compounds
| Compound | Target Cell Line | Cellular Effect | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | Antiproliferative | 0.95 | [1][3] |
| Compound 6 | HCT116 (colon) | Antiproliferative | 0.39 | [1][3] |
| Compound 6 | MCF-7 (breast) | Antiproliferative | 0.46 | [3] |
| Compound C5 | MCF-7 (breast) | Not Specified | 0.08 | [1] |
| Compound 3f | K562 (CML) | Proliferation | 0.76 | [5] |
| Compound 11b | HEL (Erythroleukemia) | Proliferation | 0.35 | [5] |
| Compound 11b | K562 (CML) | Proliferation | 0.37 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1] The ADP-Glo™ Kinase Assay is a common example.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[1]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[1]
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, flat-bottom 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.[1][2]
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[1][2]
-
Initiate Kinase Reaction: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Kinase Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Stop Reaction and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole kinase inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[1][5]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Protocol 3: Western Blotting for Target Engagement
This protocol is used to detect changes in the phosphorylation state of a kinase's downstream substrates, providing direct evidence of target engagement and inhibition within the cell.[5]
Materials:
-
6-well or 10-cm cell culture plates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat them with the pyrazole inhibitor at various concentrations and for different time points.[1][5]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.[1]
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action of kinase inhibitors.
Caption: A general workflow for the evaluation of novel pyrazole kinase inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole compounds.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
Application Notes and Protocols for the Anticancer Evaluation of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer evaluation of 1-methyl-1H-pyrazole-3-carboxamide derivatives, including their synthesis, biological activities, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2] Specifically, this compound derivatives have emerged as a promising scaffold for the development of novel anticancer agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, such as kinase inhibition and induction of apoptosis. This document summarizes the key findings and experimental methodologies related to their anticancer evaluation.
Quantitative Data Summary
The anticancer activity of various this compound and related pyrazole carboxamide derivatives has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: In Vitro Anticancer Activity of 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide Derivatives
| Compound | Target Kinase | Cell Line | IC50 (nM) | Reference |
| 8q | Wild-type RET | - | 13.7 | [3] |
| CCDC6-RETG810C | BaF3 | 15.4 | [3] | |
| CCDC6-RETG810R | BaF3 | 53.2 | [3] | |
| KIF5B-RETG810C | BaF3 | 54.2 | [3] | |
| KIF5B-RETG810R | BaF3 | 120.0 | [3] |
Table 2: Anticancer Activity of Other Pyrazole Carboxamide Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | 10e | HCT116 | 0.39 ± 0.06 | [4] |
| MCF-7 | 0.46 ± 0.04 | [4] | ||
| Pyrazole linked Pyrazoline | 6h | A549 | 9.3 | [5] |
| 6j | A549 | 10.2 | [5] | |
| 5-amino-1H-pyrazole-4-carboxamide | 10h | NCI-H520 | 0.019 | [6] |
| SNU-16 | 0.059 | [6] | ||
| KATO III | 0.073 | [6] | ||
| Coumarin Pyrazole Carbaldehydes | P-03 | A549 | 13.5 | [1] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | 3f | MDA-MB-468 | 14.97 | [2] |
| Diphenyl pyrazole–chalcone | 6b | HNO-97 | 10.5 | [7] |
| 6d | HNO-97 | 10.0 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
This protocol is used to determine the inhibitory activity of the compounds against specific kinases.[4][5][6]
Materials:
-
Recombinant kinase (e.g., RET, Aurora-A, EGFR)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.
-
Add the pyrazole derivatives at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the kinase activity using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
This protocol is used to detect and quantify apoptosis induced by the compounds.[5][9]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A primary mechanism of action for many pyrazole carboxamide derivatives is the inhibition of protein kinases that are often dysregulated in cancer. These compounds can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cancer cell growth.
Caption: Kinase inhibition by this compound derivatives.
Several pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can be triggered through intrinsic or extrinsic pathways, often involving the activation of caspases.
Caption: Workflow for apoptosis induction by pyrazole derivatives.
Some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, potentially through minor groove binding.[10][11] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and cell death.
Caption: Mechanism of action via DNA interaction.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to target multiple cancer-relevant pathways, including critical protein kinases and DNA, underscores their potential. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Antifungal Screening of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the screening of pyrazole carboxamide derivatives for antifungal activity. Pyrazole carboxamides are a significant class of fungicides, many of which act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][2] This document outlines detailed protocols for in vitro and in vivo screening methods, data presentation, and visualization of the underlying mechanism of action.
Overview of Screening Strategy
A typical antifungal screening cascade for pyrazole carboxamides involves a multi-step process. Initial high-throughput screening is often performed in vitro to identify compounds with broad-spectrum or target-specific activity. Promising candidates are then subjected to more rigorous in vitro testing to determine their potency and spectrum of activity. Finally, the most promising compounds are advanced to in vivo models to assess their efficacy in a living organism.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many pyrazole carboxamide fungicides exert their antifungal effect by targeting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][3] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and blocks cellular respiration, ultimately leading to fungal cell death.[2][4]
Figure 1: Mechanism of action of pyrazole carboxamides as SDH inhibitors.
In Vitro Antifungal Screening
In vitro assays are fundamental for the initial evaluation of the antifungal activity of pyrazole carboxamides. These tests are relatively rapid, cost-effective, and allow for the screening of a large number of compounds.
Mycelial Growth Inhibition Assay
This method is commonly used to evaluate the efficacy of fungicides against filamentous fungi.[5][6]
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Compound Incorporation: Add the test pyrazole carboxamide compound, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A solvent control must be included.
-
Plate Preparation: Pour the PDA containing the test compound into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for the control plate to show significant growth.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The EC50 (Effective Concentration 50%) value, the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis.
Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8] This method is suitable for both yeasts and filamentous fungi.
Protocol:
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS. Sterilize by filtration.
-
Inoculum Preparation:
-
Yeasts: Prepare a suspension of the yeast from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Filamentous Fungi: Harvest conidia from a 7-day old culture on PDA. Prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[9]
-
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the pyrazole carboxamide compounds in the RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.[8]
-
Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility and is useful for rapid screening.[10][11]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]
-
Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.
-
Plate Inoculation: Evenly streak the fungal suspension onto the surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrazole carboxamide compound onto the agar surface. Ensure firm contact with the agar.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk. The size of the zone is indicative of the susceptibility of the fungus to the compound.
Figure 2: General workflow for in vitro antifungal screening.
In Vivo Antifungal Screening
In vivo studies are crucial for evaluating the efficacy and potential toxicity of promising antifungal compounds in a whole organism.[12]
Murine Model of Systemic Fungal Infection
Mice are the most commonly used animal model for in vivo antifungal studies due to their genetic tractability and well-characterized immune system.[13]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection. Immunosuppression can be induced by agents like cyclophosphamide.[14]
-
Infection: Infect the mice intravenously with a standardized inoculum of the target fungus (e.g., Candida albicans).
-
Treatment: Administer the pyrazole carboxamide compound at various doses through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time post-infection. Include a vehicle control group and a positive control group treated with a known antifungal drug.
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and survival.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, euthanize the animals. Harvest target organs (e.g., kidneys, brain, lungs) for fungal burden determination by plating serial dilutions of tissue homogenates on appropriate agar media and counting colony-forming units (CFUs).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the test compound.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between compounds.
Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) (Mycelial Growth) | MIC (µg/mL) (Broth Microdilution) |
| PC-01 | Rhizoctonia solani | 0.046[15] | 0.1[15] |
| PC-02 | Rhizoctonia solani | 0.022[16] | Not Reported |
| PC-03 | Sclerotinia sclerotiorum | 1.5[15] | Not Reported |
| PC-04 | Botrytis cinerea | 2.3[15] | Not Reported |
| Boscalid | Rhizoctonia solani | 0.741[15] | Not Reported |
| Fluxapyroxad | Rhizoctonia solani | 0.103[15] | Not Reported |
Table 2: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Carboxamide Derivatives
| Compound ID | IC50 (µM) |
| PC-01 | 3.293[15] |
| Boscalid | 7.507[15] |
| Fluxapyroxad | 5.991[15] |
Table 3: In Vivo Efficacy of Pyrazole Carboxamide Derivatives against Rhizoctonia solani in a Rice Model
| Compound ID | Concentration (mg/L) | Protective Efficacy (%) | Curative Efficacy (%) |
| PC-01 | 50 | 95.2[15] | 90.5[15] |
| PC-02 | 50 | 92.1[15] | 88.7[15] |
| Boscalid | 50 | 85.3[15] | 80.1[15] |
| Fluxapyroxad | 50 | 90.8[15] | 85.4[15] |
These detailed protocols and application notes provide a robust framework for the systematic screening and evaluation of pyrazole carboxamide derivatives as potential antifungal agents. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Applications of Invertebrate Animal Models to Dimorphic Fungal Infections [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FLT3 Inhibitors from 1-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][2] Consequently, FLT3 has emerged as a significant therapeutic target for the treatment of AML.
The 1-methyl-1H-pyrazole-3-carboxamide scaffold has been identified as a promising starting point for the development of potent FLT3 inhibitors. This core structure allows for various chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of novel FLT3 inhibitors based on this scaffold, along with data on their biological activity and a description of the relevant signaling pathway.
FLT3 Signaling Pathway
The FLT3 signaling pathway is initiated by the binding of the FLT3 ligand, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are critical for cell survival and proliferation.[1][3][4] In AML with FLT3 mutations, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis.
Caption: FLT3 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against FLT3, other kinases, and AML cell lines.
| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 (FLT3-ITD) IC50 (nM) | Reference |
| FN-1501 | 2.33 | 1.02 | 0.39 | 8 | [5] |
| Compound 8t | 0.089 | 0.719 | 0.770 | 1.22 | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Experimental Protocols
The synthesis of FLT3 inhibitors from this compound generally involves a multi-step process. The following protocols are generalized from published literature and provide a framework for the synthesis of these compounds.
General Synthetic Workflow
The overall synthetic strategy involves the functionalization of the pyrazole core, followed by amide bond formation and subsequent modifications to introduce various substituents.
Caption: General Synthetic Workflow.
Protocol 1: Amide Coupling of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
This protocol describes the formation of the amide bond between the pyrazole carboxylic acid and an appropriate amine.
Materials:
-
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
-
Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group on the pyrazole ring to an amine.
Materials:
-
Synthesized 1-methyl-4-nitro-1H-pyrazole-3-carboxamide derivative from Protocol 1
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a solution of the nitro compound (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-pyrazole derivative, which can often be used in the next step without further purification.
Protocol 3: Nucleophilic Aromatic Substitution
This final step involves the coupling of the amino-pyrazole with a heterocyclic halide to generate the final FLT3 inhibitor.
Materials:
-
Synthesized 4-amino-1-methyl-1H-pyrazole-3-carboxamide derivative from Protocol 2
-
Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the amino-pyrazole derivative (1.0 eq), the heterocyclic halide (1.1 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through Celite and wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final FLT3 inhibitor.
Conclusion
The this compound scaffold serves as a versatile platform for the synthesis of potent FLT3 inhibitors. The protocols outlined in this document provide a general methodology for the preparation of these compounds. The presented data highlights the potential of this chemical series in targeting mutated FLT3 for the treatment of AML. Further optimization of the substituents on the pyrazole and carboxamide moieties can lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Application Note: Analytical Characterization of Pyrazole-Carboxamides using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-carboxamides represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The precise structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity. This application note provides a detailed overview and experimental protocols for the analytical characterization of pyrazole-carboxamides using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods offer comprehensive insights into the molecular framework, functional groups, and bonding arrangements within pyrazole-carboxamide derivatives.
Core Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms, the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), and can be used to deduce the overall three-dimensional structure of a molecule.[1]
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups (e.g., C=O, N-H, C-N) absorb at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocols
NMR Sample Preparation (Solution State)
High-quality NMR spectra are contingent upon proper sample preparation to ensure a homogeneous solution free of particulate matter.[2]
Materials:
-
Pyrazole-carboxamide sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆)[2][3]
-
Glass Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer (optional)
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
Protocol:
-
Weigh the appropriate amount of the pyrazole-carboxamide sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Chloroform-d is a common choice for many organic compounds due to its good dissolving power.[2]
-
If necessary, gently vortex the vial to facilitate complete dissolution of the sample.
-
Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean NMR tube to remove any suspended particles.[5]
-
Ensure the sample height in the NMR tube is between 40-50 mm.[2]
-
Cap the NMR tube securely and label it clearly.[3]
-
If an internal standard is required for chemical shift referencing or quantification, it can be added to the deuterated solvent prior to sample dissolution.[3]
IR Sample Preparation (Solid State)
For solid pyrazole-carboxamide samples, several preparation methods are available. The choice of method depends on the nature of the sample and the desired spectral quality.
This is a common method for obtaining high-quality spectra of solid samples.[6][7]
Materials:
-
Pyrazole-carboxamide sample (1-2 mg)[6]
-
Dry potassium bromide (KBr) powder (100-200 mg)[6]
-
Agate mortar and pestle[7]
-
Pellet press and die[6]
Protocol:
-
Thoroughly grind 1-2 mg of the pyrazole-carboxamide sample in an agate mortar and pestle until a fine powder is obtained.[6][7]
-
Add 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by further grinding.[6]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.
This method is suitable for samples that are soluble in a volatile solvent.[8]
Materials:
Protocol:
-
Dissolve approximately 50 mg of the solid sample in a few drops of a suitable volatile solvent in a small vial.[8]
-
Using a pipette, apply a drop of the resulting solution to the surface of a clean, dry salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]
-
Place the salt plate in the sample holder of the FTIR instrument for analysis.
ATR is a convenient technique that requires minimal sample preparation, especially for powdered samples.[6][9]
Materials:
-
Pyrazole-carboxamide sample (powdered)
Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample directly onto the ATR crystal.[6]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]
-
Collect the IR spectrum directly.
Data Presentation
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic Pyrazole-Carboxamide Derivative
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrazole C3-H | 6.5 - 7.5 | 140 - 155 |
| Pyrazole C4-H | 6.0 - 7.0 | 100 - 115 |
| Pyrazole C5-H | 7.0 - 8.0 | 130 - 145 |
| Amide N-H | 8.0 - 11.0 | - |
| Carboxamide C=O | - | 160 - 175 |
| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |
| Alkyl C-H | 1.0 - 4.5 | 10 - 60 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent used.[10]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for a Generic Pyrazole-Carboxamide
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Amide) | Stretching | 3450 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Amide) | Stretching | 1680 - 1630 |
| C=N (Pyrazole) | Stretching | 1600 - 1450 |
| C=C (Aromatic/Pyrazole) | Stretching | 1600 - 1400 |
| N-H | Bending | 1650 - 1550 |
| C-N | Stretching | 1400 - 1000 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.[11] Recent studies have reported NH stretching vibrations for pyrazole-carboxamide derivatives in the range of 3427–3224 cm⁻¹ and amide carbonyl groups in the ¹³C-NMR spectra between δ = 162.78–159.00 ppm.[12]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the analytical characterization of pyrazole-carboxamides using NMR and IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of 1-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, several 1H-pyrazole-3-carboxamide derivatives have been investigated as inhibitors of various protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a crucial target in the development of treatments for acute myeloid leukemia (AML).[1][2]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein.[3] This method is instrumental in drug discovery for virtual screening of compound libraries and for elucidating the molecular interactions that govern ligand-target binding. This document provides a detailed protocol for performing a molecular docking simulation of this compound with a putative protein target, FLT3, using the widely accessible software AutoDock Vina.
Putative Biological Target: Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[5][6] The constitutive activation of FLT3 signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways, promotes uncontrolled cell growth and survival.[3][4] Therefore, inhibition of FLT3 is a validated therapeutic strategy for AML. Given that various pyrazole carboxamide derivatives have shown inhibitory activity against FLT3, it is a rational putative target for the molecular docking simulation of this compound.[1][2]
Experimental Protocols
This section outlines a step-by-step protocol for conducting a molecular docking simulation of this compound against the FLT3 kinase domain using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the target protein.
-
PubChem or similar chemical database: To obtain the 3D structure of the ligand.
Protocol Workflow
Molecular Docking Workflow
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 4X0O, which is a structure of FLT3 in complex with an inhibitor.
-
Prepare the Receptor using AutoDock Tools (ADT):
-
Open ADT and load the downloaded PDB file (4X0O.pdb).
-
Remove water molecules and any co-crystallized ligands and ions from the structure. This can typically be done by selecting and deleting these molecules.
-
Add polar hydrogens to the protein. This is a crucial step for defining correct hydrogen bonding.
-
Compute Gasteiger charges for the protein atoms. These partial charges are used by the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the PDBQT format (e.g., flt3.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom types.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by searching a chemical database like PubChem and downloading the structure in SDF or MOL2 format.
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the root and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.
-
Set Grid Parameters in ADT:
-
Load the prepared receptor (flt3.pdbqt) into ADT.
-
Open the Grid Box tool.
-
Center the grid box on the co-crystallized ligand from the original PDB structure (if available) or on key active site residues. For PDB ID 4X0O, the active site is well-defined.
-
Adjust the dimensions of the grid box to ensure it encompasses the entire binding pocket. A typical size is 60 x 60 x 60 Å.
-
Save the grid parameter file. AutoDock Vina does not require a separate grid parameter file; the coordinates and dimensions are specified in a configuration file.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt and add the following information:
-
Execute AutoDock Vina: Open a command-line terminal and run the following command:
This command will initiate the docking simulation. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand and a log file (docking_log.txt) with the binding affinities for each pose.
Data Presentation
The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity. The results for the top poses should be summarized in a table for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -7.5 | 0.000 |
| 2 | -7.2 | 1.852 |
| 3 | -7.1 | 2.531 |
| 4 | -6.9 | 3.145 |
| 5 | -6.8 | 3.987 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated by the docking simulation.
Analysis of Results
The final step is to analyze the docking results to understand the potential binding mode of this compound within the FLT3 active site.
-
Visualize Docking Poses: Use a molecular visualization tool like PyMOL or Chimera to open the receptor file (flt3.pdbqt) and the docking results file (docking_results.pdbqt).
-
Identify Key Interactions: Analyze the top-scoring binding pose to identify key intermolecular interactions, such as:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic interactions: Observe the proximity of nonpolar groups on the ligand and protein.
-
Pi-stacking interactions: Look for interactions between aromatic rings on the ligand and protein.
-
-
Compare with Known Inhibitors: If available, compare the predicted binding mode with the binding mode of known FLT3 inhibitors to assess the plausibility of the docking results.
FLT3 Signaling Pathway
Inhibition of FLT3 by a small molecule like this compound would disrupt the downstream signaling cascades that promote cell proliferation and survival in cancer cells.
Inhibition of FLT3 Signaling
Conclusion
This document provides a comprehensive guide for conducting a molecular docking simulation of this compound with the putative cancer target FLT3. By following the detailed protocols, researchers can predict the binding affinity and interaction patterns of this compound, which can provide valuable insights for further experimental validation and lead optimization in the drug discovery process. The visualization of the FLT3 signaling pathway highlights the potential downstream consequences of inhibiting this key receptor in cancer therapy.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for a Focused Library of 1-Methyl-1H-pyrazole-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanistic understanding of a focused library of 1-methyl-1H-pyrazole-3-carboxamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been shown to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, neurodegenerative diseases, and metabolic disorders.
Data Presentation: In Vitro Activity of Pyrazole Carboxamide Analogs
The following tables summarize the in vitro biological activities of representative this compound analogs and related pyrazole derivatives against various biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.
Table 1: Inhibitory Activity of Pyrazole Carboxamide Analogs against FLT3 and CDKs [1]
| Compound ID | R Group | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 (AML cell line) IC₅₀ (nM) |
| FN-1501 | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl) | 2.33 | 1.02 | 0.39 | - |
| 8t | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(((dimethylamino)methyl)phenyl) | 0.089 | 0.719 | 0.770 | 1.22 |
Table 2: DNA Binding Affinity of 1H-Pyrazole-3-carboxamide Analogs [2][3]
| Compound ID | R Group | DNA Binding Constant (K) (M⁻¹) |
| pym-5 | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl] | 1.06 x 10⁵ |
Table 3: Inhibitory Activity of Pyrazole Carboxamide Analogs against Succinate Dehydrogenase (SDH) [4]
| Compound ID | R Group | Porcine SDH IC₅₀ (µM) |
| 7s | N-methoxy-(biphenyl-ethyl) | 0.014 |
| Fluxapyroxad | - | 2.87 |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound scaffold and key biological assays are provided below.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic acid
This protocol describes a general method for the synthesis of the core intermediate, 1-methyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which should result in the precipitation of a white solid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3-carboxylic acid as a white solid.
Protocol 2: Amide Coupling to Synthesize this compound Analogs
This protocol outlines a standard procedure for the amide bond formation between 1-methyl-1H-pyrazole-3-carboxylic acid and a desired amine.
Materials:
-
1-Methyl-1H-pyrazole-3-carboxylic acid
-
Desired amine (1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the desired this compound analog.
Protocol 3: FLT3 Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against Fms-like tyrosine kinase 3 (FLT3).
Materials:
-
Recombinant human FLT3 enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: DNA Binding Assay (Ethidium Bromide Displacement)
This protocol is a fluorescence-based assay to determine the DNA binding affinity of the synthesized compounds by measuring the displacement of ethidium bromide (EtBr).
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a solution of the ctDNA-EtBr complex by incubating ctDNA with EtBr at a fixed molar ratio (e.g., 1:1) in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the ctDNA-EtBr complex (excitation at ~520 nm, emission scan from 550 to 700 nm).
-
Titrate the ctDNA-EtBr solution with increasing concentrations of the test compound.
-
After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound.
-
Calculate the binding constant (K) using the Scatchard equation or other appropriate models.
Protocol 5: Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric method to measure the activity of SDH (Complex II) in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Succinate
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare isolated mitochondria or cell lysates from a suitable source.
-
In a cuvette, add the assay buffer, DCPIP, and PMS.
-
Add the mitochondrial or cell lysate suspension and incubate for 5 minutes at 30°C.
-
Add the test compound at various concentrations or DMSO (vehicle control) and incubate for another 5 minutes.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow for their evaluation.
Caption: Synthetic workflow for the focused library.
Caption: Cannabinoid CB1 Receptor Signaling Pathway.
Caption: FLT3 Signaling Pathway in AML.
Caption: CDK Signaling in the Cell Cycle.
Caption: DNA Intercalation by Small Molecules.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has proven to be a cornerstone in the development of modern agrochemicals. Its unique chemical properties allow for diverse structural modifications, leading to the discovery of potent fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and visual representations of key biological pathways and workflows related to the use of pyrazole derivatives in agrochemical research.
Overview of Pyrazole Derivatives in Agrochemicals
Pyrazole-based compounds have been successfully commercialized to combat a wide range of agricultural threats, including fungal pathogens, weeds, and insect pests. Their efficacy stems from their ability to interact with specific biological targets within these organisms, often with high selectivity and potency.
-
Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and subsequent cell death.
-
Herbicides: Pyrazole derivatives are prominent in the development of herbicides that target crucial plant enzymes. A major class includes inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching of new plant growth and eventual death.[1]
-
Insecticides: Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting the nervous system or energy metabolism of insects.[1]
Quantitative Data on Pyrazole-Based Agrochemicals
The following tables summarize key quantitative data for representative pyrazole derivatives, providing a comparative overview of their biological activity.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound | Target Organism | EC50 (μg/mL) | Reference |
| Bixafen | Alternaria solani | 3.06 | [2] |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [3] |
| Pyraclostrobin | Gaeumannomyces graminis var. tritici | <16.7 | [4][5] |
| Sedaxane | Rhizoctonia solani | - | [1] |
| Compound 8j | Alternaria solani | 3.06 | [2][6] |
| Compound 10d | Gaeumannomyces graminis var. tritici | <16.7 | [4][5] |
| Compound 10e | Gaeumannomyces graminis var. tritici | <16.7 | [4][5] |
| Compound S26 | Botrytis cinerea | - (89% inhibition at 100 µg/mL) | [7] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Inhibition (%) | Application Rate | Reference |
| Pyrasulfotole | Broadleaf weeds | - | - | [1] |
| Topramezone | Broadleaf weeds | - | - | [1] |
| Pyrazoxyfen | Annual and perennial weeds | - | - | [8] |
| Compound 6a | Setaria viridis | 50 | 150 g a.i./hm² | [9] |
| Compound 6c | Setaria viridis | 50 | 150 g a.i./hm² | [9] |
| Compound 6ba | Digitaria sanguinalis | ~90 (root inhibition) | - | [10] |
| Compound 6bj | Amaranthus retroflexus | ~80 (root inhibition) | - | [10] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | LD50 (mg/kg) | Reference |
| Fipronil | Rat (oral) | 97 | [11] |
| Fipronil | Rabbit (dermal) | 354 | [11] |
| Tolfenpyrad | - | - | [1] |
| Tebufenpyrad | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of pyrazole derivatives in an agrochemical context.
Synthesis of Pyrazole Carboxamide Fungicides
This protocol describes a general method for the synthesis of pyrazole carboxamides, a common scaffold for SDHI fungicides.
Experimental Workflow: Synthesis of Pyrazole Carboxamides
Caption: A generalized workflow for the two-step synthesis of pyrazole carboxamide derivatives.
Materials:
-
1,3-Diketone derivative
-
Substituted hydrazine
-
Ethanol
-
Glacial acetic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Synthesis of Pyrazole Carboxylic Acid:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the pyrazole ester product.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
-
-
Amide Coupling:
-
Reflux the pyrazole carboxylic acid in thionyl chloride to form the acid chloride.[8]
-
In a separate flask, dissolve the desired amine (1.0 eq) and K₂CO₃ (1.0 eq) in anhydrous THF at 5 °C.
-
Slowly add a solution of the pyrazole acid chloride (1.2 eq) in anhydrous THF to the amine solution.[8]
-
Allow the reaction to proceed at room temperature until completion as monitored by TLC.
-
Filter the reaction mixture and concentrate the solvent in vacuo.
-
Purify the crude product by chromatography or recrystallization to obtain the final pyrazole carboxamide.
-
In Vitro Antifungal Bioassay
This protocol outlines a method for evaluating the efficacy of pyrazole derivatives against fungal pathogens using the mycelial growth inhibition method.
Experimental Workflow: In Vitro Antifungal Bioassay
Caption: A streamlined workflow for assessing the in vitro antifungal activity of pyrazole compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test pyrazole derivative
-
Solvent (e.g., DMSO)
-
Fungal pathogen culture
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate the test compound at various concentrations into molten PDA medium. A control with only the solvent should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc in the center of the PDA plates.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
Measure the diameter of the fungal colony on both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the mycelial colony in the control group and 'dt' is the average diameter of the mycelial colony in the treated group.
-
-
Determine the EC50 value by probit analysis of the inhibition data.
HPPD Inhibition Assay
This protocol describes a whole-cell colorimetric bioassay for screening HPPD inhibitors.[1]
Experimental Workflow: HPPD Inhibition Assay
Caption: Workflow for a high-throughput, colorimetric-based HPPD inhibition assay.
Principle: A recombinant Escherichia coli strain expressing a plant HPPD enzyme is used. This engineered strain can convert tyrosine to a soluble melanin-like pigment. HPPD inhibitors will block this pathway, leading to a decrease in pigment production, which can be quantified colorimetrically.
Procedure:
-
Culture the recombinant E. coli expressing plant HPPD in a suitable growth medium.
-
Immobilize the bacterial cells in a 96-well microplate format using a matrix like sol-gel or agarose.
-
Add a solution containing tyrosine (the substrate) and different concentrations of the test pyrazole derivative to the wells.
-
Incubate the plate to allow for the enzymatic reaction and pigment formation.
-
Measure the absorbance of the wells at a specific wavelength to quantify the amount of pigment produced.
-
A decrease in pigment production compared to the control (no inhibitor) indicates HPPD inhibition. The IC50 value can be calculated from the dose-response curve.
Signaling Pathways and Modes of Action
The following diagrams illustrate the modes of action for different classes of pyrazole-based agrochemicals.
Mode of Action of Pyrazole-Based SDHI Fungicides
Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamide fungicides disrupts the electron transport chain.
Mode of Action of Pyrazole-Based HPPD-Inhibiting Herbicides
References
- 1. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Pyrazole-Fused Curcumin Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin, the active compound in turmeric, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application has been limited by poor bioavailability and rapid metabolism. To overcome these limitations, researchers have focused on developing curcumin analogues with improved potency and drug-like properties.[3][4] Pyrazole-fused curcumin analogues have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines.[3][5] These analogues often exhibit enhanced cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cells.[6][7] This document provides detailed application notes and experimental protocols for researchers working with pyrazole-fused curcumin analogues in cancer research.
Synthesis of Pyrazole-Fused Curcumin Analogues
A common synthetic route for 1-aryl-1H-pyrazole-fused curcumin analogues involves a Claisen-Schmidt condensation reaction.[3] This reaction typically uses a substituted 1H-pyrazole-4-carbaldehyde and a 4-phenylbut-3-en-2-one derivative in the presence of a base catalyst like potassium hydroxide (KOH).[3]
Below is a generalized workflow for the synthesis:
Data Presentation: Anticancer Activity
The cytotoxic effects of pyrazole-fused curcumin analogues are typically evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) values are determined. Below is a summary of reported IC50 values for representative compounds against human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.[3][7]
| Compound ID | Cancer Cell Line | IC50 (µM)[3][7] |
| Analogue 1 (7d) | MDA-MB-231 | 3.64 |
| HepG2 | 16.13 | |
| Analogue 2 (7h) | MDA-MB-231 | 4.21 |
| HepG2 | 10.55 | |
| Analogue 3 (10c) | MDA-MB-231 | 4.98 |
| HepG2 | 14.65 | |
| Curcumin | MDA-MB-231 | > 50 |
| HepG2 | > 50 | |
| Paclitaxel | MDA-MB-231 | 10.34 |
| HepG2 | 12.87 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole-fused curcumin analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole-fused curcumin analogues for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[6][10]
Materials:
-
Cancer cell lines
-
Pyrazole-fused curcumin analogues
-
Caspase-3 colorimetric assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the caspase-3 activity based on the provided standards.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[7][11]
Materials:
-
Cancer cell lines
-
Pyrazole-fused curcumin analogues
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compounds for 24 hours.
-
Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by Curcumin Analogues
Curcumin and its analogues are known to modulate multiple signaling pathways involved in cancer progression.[12][13][14] Understanding these pathways is crucial for elucidating the mechanism of action of novel pyrazole-fused curcumin analogues.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of novel pyrazole-fused curcumin analogues.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Phytochemical Screening, Cytotoxicity Studies of Curcuma longa Extracts with Isolation and Characterisation of Their Isolated Compounds [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer [mdpi.com]
- 13. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
- 14. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 1-methyl-1H-pyrazole-3-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-methyl-1H-pyrazole-3-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Diagram of the General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Step 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid
Issue 1: Low yield of 1-methyl-1H-pyrazole-3-carboxylic acid from hydrolysis of ethyl 1-methyl-1H-pyrazole-3-carboxylate.
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis. | Increase the reaction time or the equivalents of the base (e.g., LiOH or NaOH). Monitor the reaction progress by TLC or LC-MS until the starting ester is fully consumed. |
| Re-esterification during acidic workup. | Ensure the reaction mixture is sufficiently cooled before acidification. Perform the extraction promptly after acidification. |
| Product loss during extraction. | Use a continuous liquid-liquid extractor for more efficient extraction of the carboxylic acid from the aqueous layer. Saturate the aqueous layer with NaCl to decrease the solubility of the product. |
Issue 2: Formation of isomeric impurities during methylation of pyrazole-3-carboxylic acid.
| Potential Cause | Recommended Solution |
| Non-selective methylation. | Control the reaction temperature carefully. A lower temperature may favor the desired N1-methylation. Consider using a milder methylating agent. |
| Difficulty in separating isomers. | Utilize column chromatography with a carefully selected eluent system. Alternatively, recrystallization from a suitable solvent system may be effective. |
Step 2: Amide Formation to Yield this compound
Issue 3: Low or no yield of the final amide product.
| Potential Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid. | If using a coupling agent like HATU or HOBt, ensure it is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents).[1] Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[1] |
| Deactivation of the amine. | If using an amine salt, ensure that a sufficient amount of a non-nucleophilic base (e.g., DIPEA or triethylamine) is added to liberate the free amine. |
| Hydrolysis of activated intermediate. | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated carboxylic acid.[1] |
| Steric hindrance. | While less of a concern with ammonia, if substituted amines are used, steric hindrance can slow the reaction. In such cases, increasing the reaction temperature or switching to a more potent coupling reagent may be necessary. |
Issue 4: Formation of significant side products.
| Potential Cause | Recommended Solution |
| Racemization (if chiral centers are present). | Add racemization-suppressing additives like HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also minimize racemization. |
| Side reactions with the coupling agent. | If using carbodiimides like DCC, the formation of N-acylurea byproduct can occur. Optimize the reaction conditions (e.g., temperature, addition order) to minimize this. |
Issue 5: Difficult purification of the final product.
| Potential Cause | Recommended Solution | | Co-elution of starting materials or byproducts with the product during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. | | "Oiling out" during recrystallization. | "Oiling out" happens when the compound precipitates above its melting point.[2] To prevent this, use a larger volume of solvent, allow for slow cooling, or try a different solvent system.[2] Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective route involves a two-step process:
-
Synthesis of the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. This is typically achieved either by the hydrolysis of a corresponding ester, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate, using a base like lithium hydroxide, or by the direct methylation of pyrazole-3-carboxylic acid.
-
Amidation of 1-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is reacted with an ammonia source. This can be done by first converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[3][4] Alternatively, direct amide coupling can be performed using a coupling agent such as HATU, HOBt, or a carbodiimide in the presence of an ammonia source.[1]
Q2: How do I choose the right coupling reagent for the amidation step?
A2: The choice of coupling reagent depends on factors like the scale of the reaction, the presence of sensitive functional groups, and cost.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective but can sometimes lead to the formation of N-acylurea byproducts and may require an additive like HOBt to suppress racemization if chiral centers are present.[5]
-
Phosphonium Salts (e.g., PyBOP): These are highly efficient and do not react with the free amine, which can be an advantage.[5]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are very effective, with fast reaction times and low racemization, making them a popular choice in medicinal chemistry.[5]
Q3: What are the best solvents for the amide coupling reaction?
A3: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide bond formation due to their ability to dissolve a wide range of substrates and reagents.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediates.[1]
Q4: My reaction mixture has turned a dark color. Is this a problem?
A4: Discoloration can sometimes occur, especially in pyrazole synthesis, and may be due to the formation of minor, colored impurities.[2] While not always indicative of reaction failure, it is good practice to monitor the reaction by TLC or LC-MS to ensure the desired product is forming. These colored impurities can often be removed during workup and purification (e.g., by recrystallization or column chromatography).[2]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the number of components in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid via Ester Hydrolysis
This protocol describes the hydrolysis of ethyl 1-methyl-1H-pyrazole-3-carboxylate to the corresponding carboxylic acid.
Diagram of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: Pyrazole Carboxamide Amidation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for pyrazole carboxamide amidation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the amidation of pyrazole carboxylic acids.
Question: Why is my amidation reaction showing low to no product yield?
Answer: Low or no yield in pyrazole carboxamide synthesis is a common issue that can stem from several factors related to starting materials, reagents, or reaction conditions.
-
Poor Carboxylic Acid Activation: The first critical step is the activation of the pyrazole carboxylic acid. If the activating agent is inefficient or has degraded, the reaction will not proceed.
-
Coupling Agents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly used.[1] Ensure these reagents are fresh and anhydrous, as they can be sensitive to moisture.
-
Acyl Chlorides: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is another robust method.[2][3][4] If this intermediate is not formed successfully, the subsequent amidation will fail. Ensure the SOCl₂ is fresh and the reaction is performed under anhydrous conditions.
-
-
Low Nucleophilicity of the Amine: The amine starting material may not be sufficiently nucleophilic to attack the activated carboxylic acid. Electron-deficient amines, in particular, can be problematic. Using a stronger base or a more potent activating agent can sometimes overcome this issue.[5]
-
Steric Hindrance: Significant steric bulk on either the pyrazole carboxylic acid or the amine can hinder the reaction. In such cases, prolonged reaction times, elevated temperatures, or less sterically demanding reagents might be necessary.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play crucial roles. Most amidation reactions are run at room temperature, but gentle heating (e.g., 55-80°C) can sometimes improve yields, especially with less reactive partners.[1][4] The choice of solvent is also critical; common options include DCM, THF, and DMF.[1][6]
Question: My starting materials are decomposing. What is causing this and how can I prevent it?
Answer: Decomposition of starting materials often points to issues with temperature, pH, or reagent compatibility.
-
Base-Induced Decomposition: The presence of a base, typically an amine like triethylamine (TEA) or DIPEA, is often required to neutralize the acid formed during the reaction. However, some starting materials can be sensitive to strong bases, leading to side reactions or degradation.[7] If you observe decomposition, consider using a milder, non-nucleophilic base or reducing the amount of base used.
-
Thermal Instability: Some pyrazole derivatives or complex amines may not be stable at elevated temperatures. If you are heating the reaction and observing decomposition, try running the reaction at a lower temperature for a longer duration.
-
Incompatibility with Activating Agent: The conditions required for carboxylic acid activation might be too harsh for your substrates. For example, the HCl generated during acyl chloride formation with SOCl₂ can react with sensitive functional groups. In these cases, using standard coupling agents like HATU or EDC/HOBt at room temperature is a milder alternative.[1]
Question: I'm observing multiple spots on my TLC, indicating side products. What are the likely side reactions?
Answer: Several side reactions can occur during amidation, leading to a complex product mixture.
-
N-Acylurea Formation: When using carbodiimide coupling agents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine nucleophile is weak or sterically hindered.[7] The addition of HOBt or DMAP can help to trap the intermediate as an activated ester, minimizing this side reaction.[1][8]
-
Double Acylation: If the amine has more than one reactive N-H bond (e.g., a primary amine), double acylation can occur, though it is generally less common. Using a 1:1 stoichiometry of the carboxylic acid to the amine can help minimize this.
-
Epimerization/Racemization: For chiral carboxylic acids or amines, the reaction conditions (especially the use of heat or certain bases) can lead to the loss of stereochemical integrity. Using peptide coupling reagents known to suppress racemization (e.g., HATU, COMU) and maintaining lower temperatures is crucial in these cases.
Question: How can I effectively purify my final pyrazole carboxamide product?
Answer: Purification strategies depend on the nature of the product and the impurities present.
-
Recrystallization: If the product is a solid and has significantly different solubility from the impurities in a given solvent system, recrystallization is an effective and scalable purification method.[9]
-
Column Chromatography: This is the most common method for purifying amides from reaction mixtures.[9][10] A silica gel column with a gradient of ethyl acetate in hexanes is a typical starting point. The polarity can be adjusted based on the specific compound.
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute acid (like 1M HCl) can remove unreacted amines and basic byproducts. A subsequent wash with a dilute base (like saturated NaHCO₃ solution) can remove unreacted pyrazole carboxylic acid.
-
Formation of Acid Addition Salts: For pyrazoles containing a basic nitrogen, purification can sometimes be achieved by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[11]
Quantitative Data Summary
The following table summarizes common reaction conditions for pyrazole carboxamide synthesis to provide a baseline for optimization.
| Parameter | Method A: Coupling Agent | Method B: Acyl Chloride | Notes |
| Carboxylic Acid | 1.0 eq | 1.0 eq | |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.5 eq | A slight excess of the amine can drive the reaction to completion. |
| Activating Agent | EDC (1.1 - 1.5 eq) | SOCl₂ or (COCl)₂ (1.2 - 2.0 eq) | Ensure activating agents are fresh and handled under inert conditions. |
| Additive/Catalyst | HOBt (1.1 - 1.5 eq) or DMAP (0.1 eq) | cat. DMF (for acyl chloride formation) | HOBt helps prevent side reactions like N-acylurea formation.[1] |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA or TEA (2.0 - 3.0 eq) | Required to neutralize HCl generated and deprotonate amine salts. |
| Solvent | DCM, DMF, or THF | Toluene, DCM, or THF | Anhydrous solvents are critical for success. |
| Temperature | 0°C to Room Temperature | 0°C to Reflux | Acyl chloride formation may require heating, while the amidation step is often done at 0°C to RT. |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | Monitor reaction progress by TLC or LC-MS. |
| Typical Yield | 60% - 95% | 65% - 98% | Yields are highly dependent on the specific substrates used. |
Key Experimental Protocols
Protocol 1: Amidation using EDC/HOBt Coupling Agents [1]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq), the amine hydrochloride salt (1.1 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add DIPEA or triethylamine (2.5 eq) dropwise to the stirred suspension.
-
Activation: Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation via Acyl Chloride Formation [4]
-
Acyl Chloride Synthesis: In a round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in toluene or DCM. Add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours until a clear solution is formed and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous THF or DCM and cool to 0°C. In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.0 eq) in the same anhydrous solvent.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. reddit.com [reddit.com]
- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing Aqueous Solubility of Pyrazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound exhibits poor aqueous solubility. What are the common underlying reasons?
A1: The limited aqueous solubility of many pyrazole-based compounds often stems from their molecular and solid-state properties. The planar and aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, hydrophobic substituents on the pyrazole core can further decrease its affinity for aqueous media.[2]
Q2: What are the primary strategies to consider for enhancing the solubility of a novel pyrazole derivative?
A2: A multi-pronged approach is often most effective. Initial strategies should focus on physicochemical modifications of the active pharmaceutical ingredient (API) itself and formulation development. Key approaches include:
-
Chemical Modifications:
-
Salt Formation: If your compound possesses ionizable functional groups (e.g., acidic or basic centers), forming a salt is often the most straightforward and effective method to significantly increase aqueous solubility.[1]
-
Co-crystals: Co-crystallization with a suitable, non-toxic "co-former" can disrupt the crystal lattice of the API, leading to improved solubility and dissolution rates.[1]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule. This approach can be used to append hydrophilic moieties to the parent pyrazole compound, which are later cleaved in vivo to release the active drug.[3][4][5][6][7]
-
-
Physical Modifications & Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1][8][9][10]
-
Solid Dispersions: Dispersing the pyrazole compound in an inert, hydrophilic carrier matrix at a solid state can improve wettability and dissolution.[11][12] This can be achieved through methods like spray drying and hot-melt extrusion.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): For lipophilic pyrazole derivatives, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and oral absorption.[1]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be employed in formulations to enhance solubility.[13][14]
-
Q3: How does pH influence the solubility of pyrazole-based compounds?
A3: The solubility of pyrazole derivatives containing ionizable groups is often pH-dependent.[15] Pyrazoles themselves are weak bases.[16] For compounds with a basic nitrogen atom, solubility will generally increase in acidic conditions (lower pH) due to the formation of a more soluble protonated salt. Conversely, for pyrazoles with acidic functional groups, solubility will be higher in basic conditions (higher pH). It is crucial to determine the pKa of your compound to understand its solubility profile across the physiological pH range.
Q4: Can nanotechnology be utilized to improve the solubility of pyrazole compounds?
A4: Yes, nanotechnology offers several promising strategies. By reducing particle size to the nanometer range (nanonization), the surface area for dissolution is dramatically increased.[8][9][10] Additionally, encapsulating pyrazole derivatives within nanocarriers like liposomes, polymeric nanoparticles, or dendrimers can enhance their solubility and stability in aqueous environments.[17][18][19][20][21] For instance, encapsulating a water-insoluble pyrazole derivative in a cationic dendrimer has been shown to increase its water-solubility by 105-fold.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution when preparing an aqueous stock from a DMSO concentrate. | The kinetic solubility of the compound has been exceeded. The final concentration of DMSO may be insufficient to maintain solubility. | Determine the kinetic solubility of your compound.[22] Decrease the final aqueous concentration. Alternatively, for in vivo formulations, consider using co-solvents like PEG400 or complexing agents such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[13] |
| Salt formation did not significantly improve solubility. | The compound may lack a suitable ionizable center, or the counter-ion chosen is not optimal. The neutral form of the compound may still have very high crystal lattice energy. | Verify the pKa of the functional group. Experiment with different counter-ions. Consider alternative strategies like co-crystal formation or creating an amorphous solid dispersion.[1] |
| Solid dispersion formulation shows poor stability and recrystallization of the drug over time. | The drug loading in the polymer matrix is too high. The chosen polymer is not effectively inhibiting recrystallization. Improper storage conditions (e.g., high humidity or temperature). | Reduce the drug-to-polymer ratio. Screen different hydrophilic polymers for their ability to form a stable amorphous solid dispersion with your compound.[12] Store the formulation in a cool, dry place. |
| Inconsistent results in in vivo efficacy studies. | Poor and variable oral bioavailability due to low solubility. The formulation is not stable or is not effectively solubilizing the compound in the gastrointestinal tract. | Re-evaluate the formulation strategy. For oral administration, consider lipid-based formulations like SEDDS or a micronized suspension.[1] For intravenous administration, ensure the use of appropriate solubilizing agents and sterile filtration.[13] |
Quantitative Data on Solubility Enhancement
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temperature |
| Methanol | Freely Soluble | Room Temperature |
Data sourced from BenchChem.[13]
Table 2: Example of Solubility Enhancement with Nanotechnology
| Compound | Formulation | Fold Increase in Water Solubility |
| 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4) | Encapsulation in G4K cationic dendrimer | 105-fold |
Data sourced from Alfei et al., 2021.[18]
Experimental Protocols
Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[22]
Objective: To determine the equilibrium solubility of a pyrazole compound in a specific solvent.
Materials:
-
Pyrazole compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Validated analytical method for the compound
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyrazole compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[22]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.[22]
-
Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the pyrazole compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.[22]
-
Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated supernatant.[22]
Protocol 2: Preparation of a Solid Dispersion by Fusion (Melt) Method
Objective: To prepare a solid dispersion of a pyrazole compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Pyrazole compound (API)
-
Hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, Poloxamer 188)[11]
-
Mortar and pestle
-
Hot plate with a magnetic stirrer or an oil bath
-
Beaker or porcelain dish
-
Spatula
-
Dessicator with a desiccant
Procedure:
-
Weighing: Accurately weigh the pyrazole compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Mixing: Physically mix the drug and carrier using a mortar and pestle until a homogenous mixture is obtained.
-
Melting: Place the physical mixture in a beaker or porcelain dish and heat it on a hot plate or in an oil bath until the carrier melts. The temperature should be just above the melting point of the carrier.
-
Dispersion: Once the carrier is melted, continuously stir the mixture to ensure the drug is uniformly dispersed in the molten carrier.
-
Cooling and Solidification: Remove the beaker from the heat source and allow the molten mixture to cool rapidly on an ice bath to solidify. This rapid cooling helps to trap the drug in an amorphous or finely dispersed state within the carrier.
-
Pulverization and Sieving: Scrape the solidified mass and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.[11]
Visualizations
Caption: Workflow for improving pyrazole compound solubility.
Caption: Troubleshooting low aqueous solubility of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. scifiniti.com [scifiniti.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. benchchem.com [benchchem.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
- 19. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of pyrazole derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis, purification, and scale-up of pyrazole derivatives.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A: Low yield is a frequent challenge in pyrazole synthesis, particularly during scale-up. The causes can range from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is recommended.[1][2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Table 1: Common Causes of Low Yield and Recommended Solutions
| Potential Cause | Recommended Solution | Key Considerations |
| Incomplete Reaction | Increase reaction time or temperature. Ensure efficient mixing, which can be a challenge at larger scales.[1] | Monitor reaction progress using TLC or HPLC to determine the optimal reaction time.[2] |
| Purity of Starting Materials | Use high-purity 1,3-dicarbonyl compounds and hydrazine derivatives. Hydrazine derivatives can degrade over time.[2] | Impurities can lead to side reactions and complicate purification.[2] |
| Suboptimal Stoichiometry | Optimize the molar ratio of reactants. An excess of hydrazine (e.g., 2 equivalents) may improve yields in some cases.[3] | The optimal ratio may change during scale-up. |
| Product Loss During Workup | Optimize extraction and recrystallization solvents and procedures.[1] | The choice of solvent is crucial for obtaining a high-purity product with good recovery.[1] |
Issue 2: Poor Regioselectivity
Q: I am observing the formation of two or more regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[2]
Strategies to Improve Regioselectivity
Caption: Approaches to address poor regioselectivity in pyrazole synthesis.
Table 2: Parameters Affecting Regioselectivity
| Parameter | Effect and Recommendation |
| Solvent | The polarity of the solvent can influence which regioisomer is favored. Acidic solvents like ethanol often favor the formation of one isomer.[2] |
| Temperature | Lowering the reaction temperature may improve selectivity by favoring the thermodynamically controlled product.[1] |
| pH/Catalyst | Acidic or basic conditions can favor the formation of different isomers.[2] The choice of catalyst can also direct the reaction towards a specific regioisomer. |
| Steric Effects | Introducing bulky substituents on the hydrazine or dicarbonyl compound can sterically direct the reaction to form a single regioisomer.[2] |
Issue 3: Exothermic Reaction and Thermal Runaway
Q: The reaction becomes highly exothermic during scale-up. How can this be managed safely?
A: The condensation of hydrazine hydrate is often highly exothermic, posing a significant risk of thermal runaway, especially at a larger scale.[1] Proper heat management is critical for safety.[1]
Key Safety Strategies for Exothermic Reactions
-
Slow and Controlled Addition: Add the hydrazine hydrate slowly and in a controlled manner to the reaction mixture.[1]
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated during the reaction.[1]
-
Dilution: Use a sufficient amount of a suitable solvent to absorb the heat of the reaction.[1]
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
Flow Chemistry: Consider using continuous flow reactors, which offer superior heat transfer and temperature control, making the process inherently safer.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The main safety concerns revolve around the use of hydrazine and its derivatives, as well as the potential for exothermic runaway reactions.[1]
-
Hydrazine Toxicity and Instability: Hydrazine is highly toxic and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[1]
-
Thermal Runaway: As mentioned, hydrazine condensation reactions can be highly exothermic.[1]
-
Diazonium Intermediates: Some synthetic routes may involve diazonium species, which can be unstable and potentially explosive.[5] Maintaining low temperatures (below 5°C) is crucial when handling these intermediates.[5]
Q2: What are common impurities in pyrazole synthesis and how can they be minimized?
A2: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] To minimize these:
-
Control Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry is essential.[1]
-
High-Purity Reagents: Use starting materials of the highest possible purity.[2]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
Q3: What are the best practices for purifying pyrazole derivatives at a large scale?
A3: Purification at scale often requires moving away from laboratory techniques like column chromatography towards more scalable methods.
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. The choice of solvent is critical for achieving high purity and yield.[1]
-
Acid-Base Extraction: If the pyrazole derivative has a suitable pKa, extraction with an acidic or basic aqueous solution can be used to separate it from neutral impurities.
-
Crystallization of Salts: Formation of an acid addition salt can facilitate crystallization and purification. The purified salt can then be neutralized to give the final product.[6][7]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Reaction Scheme: (R1, R3 = Alkyl, Aryl, etc.; R2 = H, Alkyl, Aryl, etc.)
1,3-Dicarbonyl + Hydrazine Derivative --(Solvent, Heat)--> Pyrazole + 2 H₂O
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Slowly add the hydrazine derivative (1.0 - 1.2 equivalents) to the stirred solution. For highly exothermic reactions, the addition should be done portion-wise or via an addition funnel, while monitoring the internal temperature and applying cooling as necessary.
-
Reaction Execution: Heat the reaction mixture to reflux (or the desired temperature) and maintain for a period determined by reaction monitoring (e.g., 2-16 hours) via TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, hexanes).[2]
Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-methyl-1H-pyrazole-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-3-carboxamide. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common methods for purifying this compound and related pyrazole derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials, such as the corresponding ester precursor, and side-products from the synthetic route. For instance, if synthesized from an unsymmetrical 1,3-dicarbonyl precursor, regioisomers can be a significant impurity which may be challenging to separate.[1] Incomplete cyclization might also lead to pyrazoline intermediates as byproducts.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities.[2] For more detailed analysis and to confirm the structure of the purified product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[2][3]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process.
Issue 1: The compound "oils out" instead of forming crystals.
-
Symptom: Instead of solid crystals, an oily layer separates from the solution upon cooling. This occurs when the compound precipitates at a temperature above its melting point.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Seed Crystals: If a small amount of pure, solid this compound is available, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Issue 2: Low recovery of the purified compound.
-
Symptom: The yield of pure crystals after filtration and drying is significantly lower than expected.
-
Troubleshooting Steps:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal precipitation.
-
Solvent Choice: The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Check the Filtrate: If you suspect a significant amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization.
-
Issue 3: No crystals form upon cooling.
-
Symptom: The solution remains clear even after cooling.
-
Troubleshooting Steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool.
-
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Issue 1: Poor separation of the desired compound from impurities.
-
Symptom: Fractions collected from the column contain a mixture of this compound and impurities, as indicated by TLC.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the eluent is crucial. For pyrazole derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[2] Experiment with different solvent ratios to achieve better separation on a TLC plate before running the column. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.
-
Stationary Phase: Silica gel is a common stationary phase for the purification of pyrazole compounds.[4] Ensure the silica gel is properly packed to avoid channeling.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band.
-
Issue 2: The compound is not eluting from the column.
-
Symptom: The desired product remains adsorbed to the stationary phase and does not move down the column.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in the mobile phase.
-
Switch to a More Polar Solvent: If increasing the polarity of the current mobile phase is ineffective, a switch to a stronger solvent system, such as dichloromethane/methanol, may be necessary.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is a general guideline and may require optimization for this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Column Chromatography
This is a general procedure for purifying pyrazole derivatives using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Material (Crude) Purity (%) | Solvent System | Yield (%) | Final Purity (%) |
| Recrystallization | e.g., 85% | e.g., Ethanol/Water | e.g., 75% | e.g., >98% |
| Column Chromatography | e.g., 85% | e.g., Hexane:Ethyl Acetate (1:1) | e.g., 60% | e.g., >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
reducing byproduct formation in pyrazole ring synthesis
Technical Support Center: Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during pyrazole ring synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in pyrazole synthesis?
A1: The primary sources of byproducts in pyrazole synthesis, particularly in the common condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, are:
-
Lack of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, two different regioisomeric pyrazoles can be formed. This is often the most significant challenge.
-
Side Reactions: Incomplete condensation, side reactions involving the functional groups on the starting materials, or decomposition under harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to various impurities.
-
N-substitution vs. C-substitution: In reactions involving ambident nucleophiles, competitive substitution at nitrogen versus carbon can lead to undesired products.
Q2: How can I control regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
A2: Controlling regioselectivity is crucial for a clean reaction. The regiochemical outcome depends on which carbonyl group of the 1,3-dicarbonyl compound is more reactive and undergoes initial condensation with the hydrazine. The most substituted nitrogen of the hydrazine (for substituted hydrazines) typically attacks the more electrophilic carbonyl carbon. Several strategies can be employed:
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions can protonate one of the carbonyl groups, making it more electrophilic and directing the initial attack of the hydrazine. A common approach is to use an acetic acid/sodium acetate buffer system.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can affect the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed at the unprotected site, thus ensuring the formation of a single regioisomer.
Q3: My pyrazole synthesis is giving a very low yield. What are the potential causes and solutions?
A3: Low yields in pyrazole synthesis can stem from several factors:
-
Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects on either the 1,3-dicarbonyl compound or the hydrazine can slow down the reaction.
-
Suboptimal Reaction Conditions: The temperature might be too low for the reaction to proceed at a reasonable rate, or the chosen solvent may not be suitable.
-
Decomposition: The starting materials or the pyrazole product might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.
-
Inefficient Work-up and Purification: The product might be lost during extraction, crystallization, or chromatography.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can improve the reaction rate. However, monitor for potential decomposition.
-
Use a Catalyst: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is often used to facilitate the condensation.
-
Optimize Solvent: Experiment with different solvents to find one that provides good solubility for the reactants and facilitates the reaction.
-
Modify Work-up Procedure: Ensure the work-up procedure is appropriate for the properties of your pyrazole product (e.g., pH adjustment for extraction).
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during pyrazole synthesis.
Problem 1: Formation of Regioisomeric Byproducts
Symptoms:
-
NMR spectrum shows two sets of signals for the pyrazole ring protons and substituents.
-
TLC analysis shows two spots with very similar Rf values.
-
Mass spectrometry indicates the presence of two isomers with the same mass.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting and minimizing the formation of regioisomers in pyrazole synthesis.
Detailed Steps:
-
pH Control: The initial point of intervention is to control the reaction pH. An acidic medium can selectively activate one carbonyl group over the other.
-
Protocol: Introduce an acetic acid/sodium acetate buffer to maintain a pH between 4 and 5. Monitor the reaction progress by TLC.
-
-
Solvent Screening: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting regioselectivity.
-
Protocol: Set up small-scale parallel reactions in different solvents (e.g., ethanol, isopropanol, toluene, THF) under the same temperature and time conditions. Analyze the product ratio in each reaction.
-
-
Protecting Group Strategy: If the electronic and steric differences between the two carbonyls are minimal, a protecting group strategy may be necessary.
-
Protocol: Selectively protect one of the carbonyl groups (e.g., as a ketal). Perform the condensation reaction with the hydrazine, which will now react at the free carbonyl group. Finally, deprotect the protected group to obtain the desired single regioisomer.
-
Problem 2: Incomplete Reaction and/or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired pyrazole is low.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and improving low yield and incomplete conversion in pyrazole synthesis.
Data and Protocols
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between ethyl benzoylacetate and methylhydrazine.
| Solvent | Dielectric Constant | Product Ratio (1-methyl-3-phenyl-pyrazole : 1-methyl-5-phenyl-pyrazole) |
| Dioxane | 2.2 | 60 : 40 |
| Toluene | 2.4 | 65 : 35 |
| Diethyl Ether | 4.3 | 70 : 30 |
| Tetrahydrofuran | 7.5 | 75 : 25 |
| Ethanol | 24.5 | 85 : 15 |
| Methanol | 32.7 | 90 : 10 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Key Experimental Protocol: pH-Controlled Synthesis of a Pyrazole
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine under pH control to improve regioselectivity.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid
-
Sodium Acetate
Procedure:
-
Preparation of Buffer: Prepare an acetic acid/sodium acetate buffer solution by dissolving sodium acetate in ethanol and then adding glacial acetic acid to achieve the desired pH (typically 4-5).
-
Dissolving Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the prepared ethanolic buffer solution.
-
Addition of Hydrazine: Slowly add the hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Carboxamide Hybrids
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with novel pyrazole carboxamide hybrids aimed at overcoming drug resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of pyrazole carboxamide hybrids.
Q1: What is the primary mechanism by which pyrazole carboxamide hybrids overcome drug resistance?
A1: Pyrazole carboxamide hybrids often exhibit multi-targeting capabilities, inhibiting key signaling pathways that are crucial for cancer cell survival and proliferation.[1][2] Many derivatives act as potent kinase inhibitors, targeting proteins such as FLT3, CDKs, FGFR, and components of the PI3K/Akt/mTOR pathway.[2][3] By inhibiting multiple targets simultaneously, these hybrids can circumvent the resistance mechanisms that develop against single-target agents. Some compounds have also shown the potential to overcome resistance caused by specific mutations, such as the FLT3 gatekeeper mutation.[1]
Q2: I am observing poor solubility of my synthesized pyrazole carboxamide hybrid. What can I do?
A2: Poor aqueous solubility is a common challenge. For in vitro assays, ensure your compound is fully dissolved in a suitable organic solvent like DMSO before preparing serial dilutions in culture medium. The final DMSO concentration in the assay should typically be below 0.5% to avoid solvent-induced cytotoxicity. For troubleshooting, consider preparing a fresh, more dilute stock solution and vortexing thoroughly. If solubility issues persist, derivatization of the hybrid to include more polar functional groups during synthesis could be explored.
Q3: My pyrazole carboxamide hybrid shows high potency in biochemical kinase assays but low activity in cell-based assays. What could be the reason?
A3: This discrepancy is a frequent issue in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for drug efflux pumps like P-glycoprotein (MDR1), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound might bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.
Q4: How do I select the appropriate cancer cell line to test my pyrazole carboxamide hybrid for overcoming drug resistance?
A4: The choice of cell line is critical. It is advisable to use a pair of cell lines: the parental, drug-sensitive cell line and its derived drug-resistant counterpart. This allows for a direct comparison and the calculation of a resistance index. If a resistant cell line is not available, you can generate one through continuous exposure to a standard anticancer drug.[4] When starting a new project, consider cell lines where the target of your pyrazole carboxamide hybrid is known to be a key driver of growth and where resistance to standard therapies is a known clinical problem.
II. Troubleshooting Guides
This section provides guidance for specific experimental challenges in a question-and-answer format.
Synthesis and Characterization
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in pyrazole synthesis can arise from several factors. A systematic approach to troubleshooting can help.
-
Reagent Stability: Ensure the hydrazine reagent is not degraded. Using fresh or newly purified hydrazine can improve yields.
-
Reaction Conditions: Optimize the reaction temperature and time. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.
-
pH Control: The pH of the reaction mixture can be critical. Ensure it is within the optimal range for the condensation and cyclization steps.
-
Side Reactions: Competing side reactions can reduce the yield of the desired product. Analyze your crude product by TLC or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.
Q: I am having difficulty interpreting the NMR spectrum of my pyrazole carboxamide hybrid. The signals are broad or unexpected.
A: The NMR spectra of pyrazole derivatives can be complex.
-
Tautomerism: Pyrazoles can exist as tautomers, leading to broadened signals or an average of signals for certain protons and carbons. Running the NMR at a lower temperature can sometimes resolve these into distinct signals for each tautomer.
-
N-H Proton Exchange: The N-H proton of the pyrazole ring can exchange with residual water in the solvent, causing signal broadening. Using a very dry NMR solvent can help sharpen this signal. In protic solvents like D₂O or CD₃OD, this proton will exchange and become undetectable.
-
Nitrogen Quadrupole Effect: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.
In Vitro Biological Assays
Q: My MTT assay results show high variability between replicate wells. What could be the cause?
A: High variability in MTT assays is a common problem.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved by adding a sufficient volume of solubilizing agent (e.g., DMSO) and mixing thoroughly.
-
Compound Interference: Some colored compounds can interfere with the absorbance reading. Always include a cell-free control with the compound at the highest concentration to check for direct MTT reduction or color interference.[5]
Q: I am not observing a clear signal for my phosphorylated target protein in my Western blot analysis.
A: A weak or absent phospho-protein signal can be due to several reasons.
-
Low Protein Expression: Ensure you are using a cell line that expresses your target protein at a detectable level. You may need to stimulate the cells (e.g., with a growth factor) to induce phosphorylation.
-
Inefficient Lysis: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Poor Antibody Quality: Use a phospho-specific antibody that has been validated for Western blotting.
-
Insufficient Protein Loading: Load an adequate amount of protein (typically 20-30 µg of total cell lysate) per lane.
-
Blocking Buffer: For some phospho-antibodies, using 5% BSA in TBST as a blocking agent is preferable to non-fat dry milk, as milk contains phosphoproteins that can increase background.
III. Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative pyrazole carboxamide hybrids against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Carboxamide Hybrids in Drug-Sensitive Cancer Cell Lines
| Compound ID | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 37 | Not specified | MCF-7 | Breast | 5.21 | [1] |
| Compound 43 | PI3 Kinase | MCF-7 | Breast | 0.25 | [1] |
| Compound 8e | Telomerase | MGC-803 | Gastric | 1.02 | [6] |
| Compound 7a | CDK-2 | HepG2 | Liver | 6.1 | [7] |
| Compound 7b | CDK-2 | HepG2 | Liver | 7.9 | [7] |
| Compound 10h | Pan-FGFR | NCI-H520 | Lung | 0.019 | [1] |
| Compound 10h | Pan-FGFR | SNU-16 | Gastric | 0.059 | [1] |
| Compound 10h | Pan-FGFR | KATO III | Gastric | 0.073 | [1] |
Table 2: Activity of Pyrazole Carboxamide Hybrids in Overcoming Drug Resistance
| Compound ID | Target(s) | Resistant Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Compound 8t | FLT3, CDK2/4 | BaF3/FLT3-ITD-F691L | FLT3 gatekeeper mutation | 0.6 | [7] |
| Compound 10h | Pan-FGFR | FGFR2 V564F mutant | FGFR gatekeeper mutation | 62 | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
General Synthesis of Pyrazole-4-Carboxamide Derivatives
This protocol describes a general method for the synthesis of pyrazole-4-carboxamides via the reaction of a pyrazole carboxylic acid with a substituted amine.[8]
Step 1: Activation of Pyrazole-4-Carboxylic Acid
-
To a solution of the desired pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., anhydrous THF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Coupling
-
To the activated carboxylic acid solution, add the desired substituted amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired pyrazole carboxamide hybrid.
Step 3: Characterization
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effect of pyrazole carboxamide hybrids on cancer cells.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the pyrazole carboxamide hybrid in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in protein expression and phosphorylation in response to treatment with pyrazole carboxamide hybrids.[9][10]
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the pyrazole carboxamide hybrid at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines by continuous exposure to a drug.[4][5][11]
-
Determine the initial IC50 of the parental cancer cell line to the selected drug (e.g., a standard chemotherapeutic agent).
-
Culture the parental cells in a medium containing the drug at a concentration of half the IC50.
-
Continuously monitor the cells for viability and proliferation. When the cells resume normal growth, passage them and increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Repeat this process of dose escalation over several months (typically 6-12 months).
-
Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), a resistant cell line is considered established.
-
Confirm the resistant phenotype by performing a cell viability assay to determine the new IC50 and calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Maintain the resistant cell line in a culture medium containing the drug at the concentration it was selected in to preserve the resistant phenotype.
V. Visualizations
Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole carboxamide hybrids.
Experimental Workflows
Caption: General experimental workflow for evaluating pyrazole carboxamide hybrids.
Logical Relationships
Caption: Troubleshooting logic for weak Western blot signals of phospho-proteins.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Potency of 1-Methyl-1H-pyrazole-3-carboxamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the biological potency of 1-methyl-1H-pyrazole-3-carboxamide derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield During Synthesis | Incomplete reaction; side product formation; decomposition of starting materials or products. | Optimize reaction conditions such as temperature, reaction time, and solvent. Ensure the use of fresh, high-purity reagents, particularly hydrazines which can be sensitive to air and light.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1] |
| Difficulty in Product Purification | Presence of closely related impurities or unreacted starting materials. | Employ column chromatography with a carefully selected solvent system for separation.[2][3] Recrystallization from an appropriate solvent can also be effective for purification.[1] |
| Poor Solubility of Synthesized Compounds | The compound may be too nonpolar or too crystalline. | Modify the structure to include more polar functional groups or ionizable centers. For biological assays, consider using solubilizing agents like DMSO, but be mindful of their potential effects on the experiment. |
| Inconsistent Biological Activity Data | Compound degradation; variability in assay conditions; cellular resistance. | Confirm compound purity and stability before each experiment. Standardize all assay parameters, including cell density, incubation time, and reagent concentrations. If applicable, use cell lines with known sensitivity to the target. |
| Unexpected Toxicity in Animal Models | Off-target effects; inhibition of essential cellular processes. | A series of 1-methyl-1H-pyrazole-5-carboxamides showed unexpected acute toxicity in mice due to inhibition of mitochondrial respiration.[4] It is crucial to assess for mitochondrial toxicity early in the drug discovery process.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that can be modified to improve biological potency?
A1: Structure-activity relationship (SAR) studies suggest that modifications at several positions can significantly impact potency. Key areas for modification include:
-
Substituents on the pyrazole ring: The introduction of various groups at the C4 and C5 positions of the pyrazole ring can influence activity.
-
The N-phenyl group of the carboxamide: Substitution on this aromatic ring is a common strategy to modulate activity.
-
The carboxamide linker: While less commonly modified, alterations to this group could affect compound conformation and target binding.
Q2: What are the common synthetic routes for preparing this compound derivatives?
A2: A general approach involves the condensation of a β-ketoester with methylhydrazine to form the pyrazole core, followed by hydrolysis of the ester to the carboxylic acid, and subsequent amide coupling with a desired amine. For example, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be synthesized and then coupled with various amines.[5] Another approach involves the reaction of a pyrazole carboxylic acid with an amine in the presence of coupling agents like EDCI and HOBT.[2]
Q3: What are the potential mechanisms of action for 1H-pyrazole-3-carboxamide derivatives?
A3: The biological activity of these compounds can stem from various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, such as FLT3 and CDK2/4, which are crucial in cancer cell signaling.[6]
-
DNA Binding: Some derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of DNA, contributing to their antitumor activity.[2][7]
-
Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have shown potent inhibition of carbonic anhydrase isoforms.[8]
-
Androgen Receptor (AR) Signaling Inhibition: Certain derivatives can block the expression of Prostate-Specific Antigen (PSA), indicating an inhibitory effect on AR signaling in prostate cancer.[9]
Q4: How can I predict the potential for off-target effects with my novel derivatives?
A4: Computational tools can be employed for in silico screening against a panel of known off-targets. Additionally, broad-spectrum kinase profiling and cellular thermal shift assays (CETSA) can experimentally identify unintended protein interactions. Early assessment of mitochondrial toxicity is also recommended, as some pyrazole carboxamides have been shown to inhibit cellular respiration.[4]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted 1-methyl-1H-pyrazole-3-carboxamides.
Caption: General workflow for the synthesis of this compound derivatives.
Procedure:
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous solvent such as DMF, add a coupling agent (e.g., EDCI) and an activator (e.g., HOBT).
-
Stir the mixture at room temperature for a short period.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Signaling Pathways
Putative Signaling Pathway Inhibition by a Pyrazole-3-carboxamide Kinase Inhibitor
The following diagram illustrates a simplified, hypothetical signaling pathway that can be targeted by a this compound derivative designed as a kinase inhibitor (e.g., targeting FLT3).
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.
Data Summary
Antiproliferative Activity of Selected 1H-Pyrazole-3-carboxamide Derivatives
The following table summarizes the antiproliferative activity of representative compounds from the literature against various cancer cell lines.
| Compound | Modification | Target Cell Line | Activity (GI50 or IC50) | Reference |
| pym-5 | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]- | Not specified | DNA-binding affinity (K) = 1.06 x 10^5 M^-1 | [2][7] |
| 8t | 4-(Heterocyclic substituted amino)- | MV4-11 (AML) | IC50 = 1.22 nM | [6] |
| H24 | 1-methyl-1H-pyrazole-5-carboxamide derivative | LNCaP (Prostate) | GI50 = 7.73 μM | [9] |
| H24 | 1-methyl-1H-pyrazole-5-carboxamide derivative | PC-3 (Prostate) | GI50 = 7.07 μM | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jocpr.com [jocpr.com]
- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Pyrazole Compounds in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with pyrazole compounds in solution during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole compound is showing signs of degradation in my aqueous solution. What are the most likely causes?
A1: Pyrazole compounds, while possessing a generally stable aromatic ring, can be susceptible to degradation in solution through several common pathways:
-
Hydrolysis: This is a primary concern for pyrazole derivatives containing ester functional groups. These esters are prone to hydrolysis, especially under basic (high pH) or acidic (low pH) conditions, leading to the formation of the corresponding carboxylic acid and alcohol. For instance, certain pyrazolyl benzoic acid esters have been observed to degrade rapidly at a pH of 8.[1]
-
Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, substituents on the ring or the molecule as a whole can be susceptible to oxidative degradation. This can be triggered by dissolved oxygen, peroxide impurities in solvents, or the presence of radical initiators.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that lead to the degradation of pyrazole compounds. The extent of degradation depends on the specific chemical structure and the presence of chromophores that absorb light at particular wavelengths.
Q2: I suspect my pyrazole ester is hydrolyzing. How can I confirm this and what can I do to prevent it?
A2: To confirm hydrolysis, you can use an analytical technique like HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of expected hydrolysis products (the carboxylic acid and alcohol) over time.
Troubleshooting and Prevention Strategies for Hydrolysis:
-
pH Control: Maintain the pH of your solution in the neutral range (pH 6-7.5) if possible. Prepare buffers fresh and degas them to remove dissolved CO2, which can lower the pH.
-
Structural Modification: If you are in the drug design phase, consider replacing the ester group with a more stable isostere. Amides and alkenes have been shown to be significantly more resistant to hydrolysis.[1]
-
Solvent Choice: For stock solutions, use aprotic, anhydrous solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C) to minimize contact with water.
-
Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the time the compound is exposed to hydrolytic conditions.
Q3: My pyrazole compound seems to be degrading even in the absence of ester groups and at a neutral pH. What other degradation pathways should I consider?
A3: If hydrolysis is unlikely, consider the possibility of oxidation or photodegradation.
Troubleshooting Oxidation and Photodegradation:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
-
Use High-Purity Solvents: Peroxides can form in some organic solvents over time (e.g., THF, dioxane). Use freshly opened bottles of high-purity solvents.
-
Deoxygenate Solutions: For sensitive compounds, sparging your solvents and solutions with an inert gas like nitrogen or argon can remove dissolved oxygen and prevent oxidation.
-
Add Antioxidants: Consider adding an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT) or α-tocopherol.[2][3][4] However, ensure the antioxidant does not interfere with your assay.
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing my pyrazole compound. How can I determine if these are degradation products?
A4: Unexpected peaks can arise from several sources, including impurities in the original sample, solvent impurities, or degradation products.
HPLC Troubleshooting Workflow:
-
Analyze a Blank: Inject a blank sample (your mobile phase or solvent) to rule out solvent-related "ghost peaks".[5][6][7]
-
Re-analyze a Freshly Prepared Sample: Prepare a new solution of your pyrazole compound from the solid material and inject it immediately. If the unexpected peaks are absent or smaller, this suggests degradation is occurring in solution over time.
-
Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, heat, light, oxidation) to see if you can generate the same unknown peaks. This can help identify the nature of the degradation.
Data Presentation: Stability of Pyrazole Derivatives
The following tables summarize quantitative data on the stability of pyrazole compounds under different conditions.
Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives at pH 8
| Compound | Structural Modification | Half-life (t½) in minutes |
| Initial Hit (Ester) | Unsubstituted Benzoate Ester | ~60 - 120[1][8] |
| Compound 7e | Ortho-difluoro substituted benzoate ester | 450[1] |
| Compound 10a | Methoxy-substituted benzoate ester | 900[1] |
| Compound 14 (Alkene) | Ester replaced with an alkene isostere | Highly Stable[1] |
| Compound 15 (Amide) | Ester replaced with an amide isostere | Highly Stable[1] |
Table 2: General Forced Degradation Conditions for Pyrazole Compounds
| Stress Condition | Reagent/Parameter | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 48 hours at RT or 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 48 hours at RT or 60°C |
| Oxidation | 3% - 30% H₂O₂ | 24 hours at RT |
| Thermal Stress | 60°C - 80°C (in solution and as solid) | 24 - 72 hours |
| Photostability | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | As per ICH Q1B guidelines[6][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Compound
Objective: To identify potential degradation pathways and degradation products of a pyrazole compound under various stress conditions.
Materials:
-
Pyrazole compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
pH meter
-
HPLC system with a UV/Vis or DAD detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Solid: Place a small amount of the solid compound in an oven at 60°C for 48 hours.
-
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[6][9] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent pyrazole compound from all potential degradation products.
Procedure:
-
Column and Mobile Phase Screening: Start with a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrazole compound instability.
Caption: Common degradation pathways for pyrazole compounds in solution.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. uhplcs.com [uhplcs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
Technical Support Center: Assessing In Vitro Mitochondrial Toxicity of Pyrazole Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro mitochondrial toxicity of pyrazole carboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mitochondrial target of pyrazole carboxamide compounds?
A1: The primary mitochondrial target for most pyrazole carboxamides is Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[1][2][3] Inhibition of SDH disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and ATP production.[1]
Q2: Which in vitro assays are most suitable for detecting the mitochondrial toxicity of pyrazole carboxamides?
A2: A multi-assay approach is recommended. The most informative methods include:
-
Succinate Dehydrogenase (SDH) Activity Assay: Directly measures the inhibition of Complex II activity.[1]
-
High-Resolution Respirometry (e.g., Seahorse XF Analyzer): Measures the oxygen consumption rate (OCR) to assess overall mitochondrial function and pinpoint effects on different respiratory states.[4][5][6][7]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Uses fluorescent probes (e.g., TMRM, TMRE, JC-1) to detect depolarization of the inner mitochondrial membrane, a common consequence of ETC inhibition.[8][9]
-
ATP Depletion Assay: Quantifies the cellular ATP content, which is expected to decrease following inhibition of oxidative phosphorylation.[9][10]
-
Glucose/Galactose (Glu/Gal) Assay: This cytotoxicity assay identifies compounds that are more toxic to cells forced to rely on mitochondrial respiration (galactose medium) compared to glycolysis (glucose medium), indicating a mitochondrial liability.[11][12]
Q3: What cell lines are appropriate for these studies?
A3: Cell lines with high reliance on oxidative phosphorylation are preferred. Commonly used models include:
-
HepG2 cells: A human hepatoma cell line widely used in toxicology studies.[5][11]
-
Primary hepatocytes: Provide a more physiologically relevant model but can be more challenging to work with.[13]
-
A549 cells: A human lung carcinoma cell line.[14]
-
It is crucial to choose a cell line relevant to the intended application or potential target organ of the test compound.
Troubleshooting Guides
High-Resolution Respirometry (Seahorse XF Assay)
Issue: My pyrazole carboxamide compound shows no effect on basal respiration but significantly reduces maximal respiration.
-
Possible Cause: This is the expected profile for an SDH inhibitor. Basal respiration can be maintained by the oxidation of NADH-linked substrates (via Complex I). However, when the system is stressed with an uncoupler like FCCP to induce maximal respiration, the inhibition of SDH (Complex II) becomes a rate-limiting factor, leading to a decreased maximal OCR.[4]
-
Solution: This result is indicative of mitochondrial toxicity. Proceed with dose-response experiments to determine the IC50 for the inhibition of maximal respiration. Compare this with the effect of known Complex II inhibitors like Antimycin A.
Issue: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable oxygen consumption rates.
-
Solution 1: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette and consider performing a cell viability/counting assay (e.g., using Trypan Blue) on a sample of the cell suspension to confirm density. A minimum of three individual wells per condition should be included.[15]
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are prone to evaporation and temperature fluctuations, which can affect cell health and metabolism.
-
Solution 2: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile water or media to create a humidity barrier.
-
Possible Cause 3: Mitochondrial Quality. Poor mitochondrial health in the baseline culture can lead to inconsistent responses.
-
Solution 3: Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh samples for optimal results.[14] Avoid harsh cell handling procedures that could damage mitochondria.
Mitochondrial Membrane Potential (ΔΨm) Assays
Issue: Weak fluorescent signal from my ΔΨm probe (e.g., TMRM/TMRE).
-
Possible Cause 1: Low Staining Efficiency. The dye concentration may be too low, or the incubation time may be insufficient.
-
Solution 1: Optimize the dye concentration and incubation time for your specific cell type. It is advisable to perform a titration to find the optimal concentration that provides a strong signal without causing toxicity.[14]
-
Possible Cause 2: Compromised Mitochondrial Health. The baseline ΔΨm of your cells may be low due to stress, over-confluency, or nutrient deprivation.
-
Solution 2: Use healthy, sub-confluent cells. Include a positive control (e.g., FCCP, a potent uncoupler) to confirm that the dye can respond to depolarization and that your detection system has an adequate dynamic range.[14]
-
Possible Cause 3: Improper Instrument Settings. The microscope filter sets or plate reader excitation/emission wavelengths may not be correctly matched to the dye's spectra.
-
Solution 3: Verify that all instrument settings are optimized for the specific fluorescent probe being used.[14]
Issue: My compound causes an increase in fluorescence in quenching mode.
-
Possible Cause: This is the expected result for mitochondrial depolarization when using a dye in quenching mode. At high concentrations, dyes like TMRM or TMRE accumulate in healthy mitochondria and self-quench. When the membrane depolarizes, the dye is released into the cytoplasm, leading to de-quenching and an increase in the fluorescent signal.[8]
-
Solution: This indicates a loss of ΔΨm. It is important to distinguish this from an increase in signal in non-quenching mode, which would indicate hyperpolarization. Quenching mode is best for monitoring dynamic changes in real-time.[16]
SDH Activity Assay
Issue: High background signal in the no-substrate control.
-
Possible Cause: Contamination of the mitochondrial isolation with other cellular components that can reduce the electron acceptor dye (e.g., MTT, DCPIP).
-
Solution: Optimize the mitochondrial isolation protocol. Ensure gentle homogenization and use appropriate centrifugation speeds to separate mitochondria from other cellular debris.[1][17] Wash the mitochondrial pellet an additional time in isolation buffer.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data for a representative pyrazole carboxamide compound ("Compound X") based on typical results from in vitro mitochondrial toxicity assays.
Table 1: Seahorse XF Respirometry Data (HepG2 cells, 1-hour exposure)
| Parameter | Vehicle Control (OCR in pmol/min) | Compound X (10 µM) (OCR in pmol/min) | % Inhibition |
| Basal Respiration | 150.5 ± 8.2 | 135.1 ± 7.5 | 10.2% |
| ATP-Linked Respiration | 115.3 ± 6.1 | 80.7 ± 5.9 | 30.0% |
| Maximal Respiration (FCCP) | 320.8 ± 15.4 | 128.3 ± 11.2 | 60.0% |
| Proton Leak | 35.2 ± 2.5 | 34.9 ± 2.1 | 0.8% |
Table 2: IC50 and EC50 Values for Compound X
| Assay | Endpoint | Cell Type | IC50 / EC50 (µM) |
| SDH Activity | Inhibition of Succinate Oxidation | Isolated Rat Liver Mitochondria | 1.5 |
| Seahorse XF | Inhibition of Maximal Respiration | HepG2 cells | 4.8 |
| ΔΨm Assay (TMRM) | Membrane Depolarization | HepG2 cells | 7.2 |
| ATP Content Assay | ATP Depletion | HepG2 cells | 9.5 |
| Glu/Gal Assay | Cytotoxicity (Galactose) | HepG2 cells | 12.0 |
| Glu/Gal Assay | Cytotoxicity (Glucose) | HepG2 cells | > 100 |
Experimental Protocols
Protocol 1: SDH (Complex II) Inhibition Assay
-
Preparation of Mitochondrial Fraction:
-
Homogenize fresh liver tissue or cultured cells in ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria. A low-speed spin removes nuclei and debris, followed by a high-speed spin to pellet mitochondria.[1]
-
Resuspend the mitochondrial pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the mitochondrial preparation.
-
Add the pyrazole carboxamide test compound at various concentrations.
-
Initiate the reaction by adding a mixture containing succinate (substrate) and a suitable electron acceptor dye (e.g., DCPIP or MTT).[1]
-
-
Measurement:
-
Use a microplate reader to measure the change in absorbance of the electron acceptor over time at a specific wavelength. The rate of dye reduction is proportional to SDH activity.[1]
-
-
Calculation:
-
Calculate the rate of reaction for each compound concentration and normalize it to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: High-Resolution Respirometry (Seahorse XF)
-
Cell Plating: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the growth medium with Seahorse XF assay medium. Expose the cells to the pyrazole carboxamide compounds at various concentrations for a predetermined time (e.g., 1 hour).
-
Mito Stress Test: Load the Seahorse XF cartridge with modulators of mitochondrial function:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (protonophore/uncoupler)
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of each modulator.[4][5]
-
Data Analysis: Use the Seahorse software to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak. Compare the parameters between vehicle-treated and compound-treated cells.
Visualizations
Caption: A general experimental workflow for the in vitro assessment of pyrazole carboxamide mitochondrial toxicity.
Caption: Signaling pathway showing pyrazole carboxamide inhibition of SDH (Complex II), disrupting the electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. selectscience.net [selectscience.net]
- 7. agilent.com [agilent.com]
- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. A combined in vitro approach to improve the prediction of mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Refinement of Pyrazole Synthesis for Better Regioselectivity
Welcome to the technical support center for the regioselective synthesis of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of controlling regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation important?
A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.[2]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[3]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][4]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.
Solutions:
-
Modify Reaction Conditions:
-
Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are non-nucleophilic and can significantly enhance regioselectivity.[2]
-
pH Adjustment: Alter the pH of the reaction medium. For substituted hydrazines, acidic conditions can protonate the more basic nitrogen, influencing which nitrogen atom initiates the attack.
-
-
Use a Different Synthetic Approach:
-
Consider using a 1,3-dicarbonyl surrogate with more differentiated reactive sites, such as a β-enaminone.
-
Explore a 1,3-dipolar cycloaddition reaction, which often provides higher regioselectivity.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
Solutions:
-
Re-evaluate Your Starting Materials:
-
If possible, modify the substituents on the 1,3-dicarbonyl compound to electronically or sterically favor the formation of the desired regioisomer. For example, introducing a bulky group can block the attack at a specific carbonyl.
-
-
Employ a Regioselective Alternative Synthesis:
-
The reaction of N-alkylated tosylhydrazones with terminal alkynes is known to provide excellent and often complete regioselectivity for 1,3,5-trisubstituted pyrazoles.[3]
-
Investigate multicomponent reactions that are known to favor the desired substitution pattern.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
Solutions:
-
Chromatographic Separation:
-
Flash Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the solvent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.
-
-
Crystallization:
-
If one of the regioisomers is a solid and has different solubility properties, fractional crystallization can be an effective purification method.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines
| Entry | 1,3-Diketone (R1, R2) | Hydrazine | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 1 | Aryl, CF3 | Methylhydrazine | EtOH | Low selectivity | [2] |
| 2 | Aryl, CF3 | Methylhydrazine | TFE | 85:15 | [2] |
| 3 | Aryl, CF3 | Methylhydrazine | HFIP | 97:3 | [2] |
| 4 | 2-Furyl, CF3 | Phenylhydrazine | EtOH | ~1:1 to 3:1 | [2] |
| 5 | 2-Furyl, CF3 | Phenylhydrazine | TFE | up to 99:1 | [2] |
| 6 | 2-Furyl, CF3 | Phenylhydrazine | HFIP | up to 99:1 | [2] |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity in fluorinated alcohol solvents.[1][2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a method for achieving high regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.[1][3]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hit-to-Lead Optimization of Pyrazole Carboxamide Scaffolds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the hit-to-lead (H2L) optimization of pyrazole carboxamide scaffolds. The content is structured to address common challenges encountered during synthesis, biological evaluation, and ADME/Tox profiling.
Section 1: Synthesis and Characterization
Q1: My pyrazole carboxamide synthesis is resulting in low yields. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole carboxamide synthesis often stem from issues with the starting materials, reaction conditions, or work-up procedures. A primary method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and stability of your 1,3-dicarbonyl precursor and hydrazine salt. Hydrazines can degrade over time; using a fresh batch or recrystallized material is advisable.
-
Reaction Conditions:
-
Solvent: Acetic acid or ethanol are common solvents. Ensure the solvent is anhydrous, as water can interfere with the condensation steps.
-
Temperature: The initial condensation may proceed at room temperature, but the subsequent cyclization and dehydration often require heating. Experiment with a temperature gradient (e.g., 60°C to reflux) to find the optimal condition.
-
pH Control: The reaction is typically acid-catalyzed. If starting with a hydrazine salt, the release of the free hydrazine is crucial. If the medium is too acidic, the hydrazine nitrogen becomes non-nucleophilic.
-
-
Amide Coupling: For the final carboxamide formation, ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh. The reaction should be performed under an inert atmosphere (N2 or Ar) to prevent side reactions.[2]
-
Purification: Pyrazole carboxamides can sometimes be challenging to purify via column chromatography due to their polarity. Consider alternative methods like recrystallization or preparative HPLC.
dot
References
Validation & Comparative
A Comparative Guide to 1-methyl-1H-pyrazole-3-carboxamide and 1-methyl-1H-pyrazole-5-carboxamide Isomers for Researchers
For researchers, scientists, and drug development professionals, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. This guide provides an objective comparison of 1-methyl-1H-pyrazole-3-carboxamide and 1-methyl-1H-pyrazole-5-carboxamide, two key heterocyclic scaffolds in medicinal chemistry. While direct, head-to-head comparative studies are limited, this document synthesizes findings from structure-activity relationship (SAR) studies and biological evaluations of their derivatives to illuminate the distinct therapeutic potentials of each isomer.
The positioning of the carboxamide group on the 1-methyl-pyrazole ring at either the 3- or 5-position significantly influences the molecule's electronic and steric properties. This, in turn, dictates its interactions with biological targets, leading to divergent pharmacological profiles. Generally, derivatives of this compound have been prominently investigated as anticancer agents and kinase inhibitors. In contrast, the 1-methyl-1H-pyrazole-5-carboxamide scaffold has been explored for a broader range of applications, including as anti-prostate cancer agents, anthelmintics, and insecticides, with some derivatives exhibiting notable toxicity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acids, which are the immediate precursors to the target carboxamides, is presented below. These properties are crucial for understanding the solubility, membrane permeability, and overall drug-like characteristics of their derivatives.
| Property | 1-methyl-1H-pyrazole-3-carboxylic acid | 1-methyl-1H-pyrazole-5-carboxylic acid |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol | 126.11 g/mol |
| CAS Number | 25016-20-0 | 16034-46-1 |
| Melting Point | Not reported | 220-225 °C |
Synthesis and Regioselectivity
The synthesis of 1-methyl-pyrazole carboxamides with defined regiochemistry is critical. The primary route involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with methylhydrazine, followed by amidation. The regioselectivity of the initial cyclization is a key step in obtaining the desired isomer.
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis
The regioselectivity of the reaction between a β-dicarbonyl compound and methylhydrazine can be influenced by the reaction conditions. For instance, the nature of the substituent on the hydrazine and the choice of solvent and catalyst can direct the cyclization to favor either the 3- or 5-substituted pyrazole. A general approach involves the condensation of a suitable β-ketoester with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid.
General Protocol for Amide Coupling
The pyrazole carboxylic acid (either the 3- or 5-isomer) is dissolved in a suitable aprotic solvent such as DMF or DCM. To this solution, a coupling agent (e.g., EDC, HATU) and an auxiliary agent (e.g., HOBt) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC. The final product is isolated and purified using standard techniques such as extraction and column chromatography.
Comparative Biological Activity
The biological activities of derivatives of the two isomers are distinct, reflecting their different abilities to interact with various biological targets.
This compound Derivatives
Derivatives of this isomer have shown significant promise in oncology.
-
Anticancer and Kinase Inhibition: A number of 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial regulators of cell proliferation and survival. For instance, certain derivatives have demonstrated strong activity against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are attractive targets for the treatment of acute myeloid leukemia (AML).
-
DNA-Binding: Some derivatives of 1H-pyrazole-3-carboxamide have been found to interact with DNA, suggesting a potential mechanism of their anticancer activity. One such compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, has been shown to have a high DNA-binding affinity.[1]
1-methyl-1H-pyrazole-5-carboxamide Derivatives
This class of compounds has been investigated for a wider array of biological activities.
-
Anti-Prostate Cancer: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been developed as novel agents against prostate cancer.[2] These compounds have been shown to inhibit the expression of Prostate-Specific Antigen (PSA) and the growth of prostate cancer cell lines.[2]
-
Anthelmintic Activity: Several 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated potent activity against parasitic nematodes.
-
Insecticidal Activity: Certain derivatives have been synthesized and shown to have good insecticidal activity against aphids.
-
Mammalian Toxicity: It is important to note that some potent anthelmintic 1-methyl-1H-pyrazole-5-carboxamide derivatives have exhibited unexpected acute mammalian toxicity, which was linked to the inhibition of mitochondrial respiration.
Quantitative Data Summary
The following table summarizes representative quantitative data for derivatives of each isomer. It is crucial to note that these values are from different studies and on different derivatives, and thus do not represent a direct comparison of potency.
| Isomer | Derivative Class | Target/Assay | Potency (e.g., GI₅₀, IC₅₀) | Reference |
| 3-Carboxamide | 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide | FLT3 Kinase | IC₅₀: 0.089 nM (for compound 8t) | |
| 3-Carboxamide | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamide | DNA Binding | Kpym-5=1.06×10⁵ M⁻¹ | [1] |
| 5-Carboxamide | N-Aryl-1-methyl-1H-pyrazole-5-carboxamide | LNCaP Prostate Cancer Cells | GI₅₀ = 7.73 µM (for compound H24) | [2] |
| 5-Carboxamide | N-Aryl-1-methyl-1H-pyrazole-5-carboxamide | PC-3 Prostate Cancer Cells | GI₅₀ = 7.07 µM (for compound H24) | [2] |
Conclusion
The available evidence, primarily from structure-activity relationship studies of their respective derivatives, indicates that this compound and 1-methyl-1H-pyrazole-5-carboxamide are not interchangeable scaffolds. The 3-carboxamide isomer appears to be a more promising starting point for the development of kinase inhibitors and other anticancer agents that may act via DNA interaction. In contrast, the 5-carboxamide isomer has demonstrated a broader spectrum of biological activities, including potential applications in oncology, parasitology, and agriculture, though with a noted potential for mammalian toxicity that requires careful consideration in drug design. For researchers in drug discovery, these findings underscore the importance of synthesizing and screening both isomers to fully explore the therapeutic potential of a given pyrazole scaffold.
References
Unraveling the Structure-Activity Relationship of 1-methyl-1H-pyrazole-3-carboxamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 1-methyl-1H-pyrazole-3-carboxamide analogs, a scaffold of significant interest in medicinal chemistry. We delve into their structure-activity relationships (SAR) across various therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The this compound core is a versatile pharmacophore that has been successfully modified to yield potent and selective modulators of various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in signaling pathways. The following sections will explore the SAR of these analogs in key therapeutic areas.
Anticancer Activity: Targeting Kinases and Beyond
This compound derivatives have emerged as a promising class of anticancer agents, with notable activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).
Structure-Activity Relationship for FLT3 Inhibition
The inhibitory potency of these analogs against FLT3 is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide moiety.
| Compound ID | R1 Substituent (at C4) | R2 Substituent (on Carboxamide Nitrogen) | FLT3 IC50 (nM) | MV4-11 (AML cell line) IC50 (nM) | Reference |
| FN-1501 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 2.33 | 8 | [1] |
| 8t | (details not specified) | (details not specified) | 0.089 | 1.22 | [2] |
| 9e | m-acetylphenyl | N-phenyl tert-butyl | 21,000 | 3,900 (MV4-11), 2,400 (MOLM-14) | [3] |
| 9g | m-acetylphenyl | N-phenyl tert-butyl | 42,000 | 5,200 (MV4-11), 990 (MOLM-14) | [3] |
Table 1: SAR of 1H-pyrazole-3-carboxamide analogs as FLT3 inhibitors. Note: The core structure for these analogs is a 1H-pyrazole-3-carboxamide, and "1-methyl" is a key feature of the broader topic, though some cited examples may be 1H-pyrazoles.
Key SAR insights for FLT3 inhibition include:
-
Substitution at C4: The incorporation of a pyrimidine-fused heterocycle at the C4 position of the pyrazole ring is critical for potent FLT3 and CDK inhibition.[1]
-
Carboxamide Substituent: A bulky, hydrophobic substituent on the carboxamide nitrogen, such as a substituted phenyl ring, often leads to enhanced potency. Compound 8t, with an optimized substituent, demonstrated sub-nanomolar IC50 values against FLT3.[2]
-
N-phenyl tert-butyl pyrazole group: This specific moiety has been identified as important for FLT3 inhibition.[3]
Androgen Receptor Antagonism in Prostate Cancer
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been investigated as potential agents for prostate cancer by targeting the androgen receptor (AR) signaling pathway.
| Compound ID | Modifications | LNCaP (GI50, µM) | PC-3 (GI50, µM) | Reference |
| H24 | (details not specified) | 7.73 | 7.07 |
Table 2: Antiproliferative activity of a 1-methyl-1H-pyrazole-5-carboxamide derivative in prostate cancer cell lines.
Compound H24 was found to completely block Prostate-Specific Antigen (PSA) expression at 10µM, indicating its potential as an AR signaling inhibitor.
DNA Interaction
Some 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through DNA binding. One such compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited the highest DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1) in a study of four novel derivatives.[4][5] This compound was also shown to cleave supercoiled plasmid DNA, suggesting that DNA may be a direct target.[4][5]
Modulation of Cannabinoid Receptors
The this compound scaffold has been explored for its ability to modulate cannabinoid receptors, particularly as antagonists for the CB1 receptor.
Structural requirements for potent and selective CB1 receptor antagonistic activity include:
-
A para-substituted phenyl ring at the 5-position.
-
A carboxamido group at the 3-position.
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.
Phosphodiesterase (PDE) Inhibition
Certain pyrazole derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. A study on 1-phenyl carboxyl pyrazole derivatives revealed that substitutions on the phenyl group significantly impact their inhibitory activity against PDE-1 and -3.[6] For instance, a nitro substitution at the meta-position of the phenyl ring increased binding affinity approximately tenfold, while a methoxy group at the same position led to a tenfold loss in affinity.[6]
Experimental Protocols
FLT3 Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase by quantifying ATP consumption.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[7]
-
Record luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MV4-11 for AML)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value.
Cannabinoid Receptor (CB1) Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptor
-
Radioligand (e.g., [³H]CP 55,940)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB1 ligand)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
Incubate the mixture for a defined period (e.g., 1 hour at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway
The AR signaling pathway is crucial in prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[9][10][11]
Caption: Canonical Androgen Receptor signaling pathway.
Experimental Workflow for MTT Cell Viability Assay
The following diagram illustrates the general workflow for performing an MTT cell viability assay.
Caption: General workflow for an MTT cell viability assay.
RhoA/ROCK Signaling Pathway in Cancer
The RhoA/ROCK signaling pathway plays a critical role in cancer cell migration, invasion, and proliferation. RhoA, a small GTPase, activates its downstream effector ROCK, which in turn phosphorylates various substrates to regulate actin cytoskeleton dynamics and cell contractility.[12]
Caption: Simplified RhoA/ROCK signaling pathway in cancer.
References
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Pyrazole Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of a pyrazole carboxamide derivative, 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (an analog of 1-methyl-1H-pyrazole-3-carboxamide), against established cancer therapies. Due to the limited availability of in vivo data for this compound, this guide focuses on a closely related and well-studied analog, referred to herein as Compound 3i, which has demonstrated significant antitumor effects in preclinical models. The data presented is intended to offer insights into the potential of this class of compounds and to provide a framework for future in vivo validation studies.
Comparative Analysis of In Vivo Antitumor Activity
The in vivo efficacy of Compound 3i was evaluated in a prostate cancer xenograft model and compared to the standard-of-care multi-kinase inhibitor, Sorafenib.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 3i | Nude Mice | Prostate Cancer (PC-3 Xenograft) | 10 mg/kg, daily | 49.8% | [1] |
| Sorafenib | Copenhagen Rats | Prostate Carcinoma Allografts | 10 mg/kg, daily | Significant decrease in tumor volume | [2] |
| Doxorubicin | Nude Mice | Prostate Cancer (PC3 Xenograft) | 4 mg/kg or 8 mg/kg | Not significant as a single agent | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Tumor Growth Inhibition Study of Compound 3i
-
Animal Model: Male nude mice.
-
Cell Line: PC-3 human prostate cancer cells.
-
Tumor Implantation: PC-3 cells were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a palpable size.
-
Treatment Groups:
-
Vehicle control group.
-
Compound 3i (10 mg/kg body weight) administered daily via oral gavage.
-
-
Duration of Treatment: Daily for a specified period, with tumor volume and body weight monitored regularly.
-
Efficacy Endpoint: Tumor volume was measured using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study. The study revealed that compound 3i has the potential to inhibit tumor proliferation by 49.8%, reducing the tumor weight from 234.6 mg in untreated mice to 83.2 mg.[1]
In Vivo Antitumor Study of Sorafenib
-
Animal Model: Copenhagen rats with prostate carcinoma allografts.[2]
-
Treatment Groups:
-
Duration of Treatment: Daily for one week.[2]
-
Efficacy Endpoint: Tumor volume was monitored. The treatment group showed a significant decrease in tumor volume.[2]
In Vivo Study of Doxorubicin
-
Animal Model: Athymic nude mice with subcutaneous PC3 prostate carcinoma xenografts.[3]
-
Treatment Groups:
-
Efficacy Endpoint: Tumor growth was measured. Doxorubicin alone did not significantly affect the growth of PC3 xenografts.[3]
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Compound 3i and Sorafenib exert their anticancer effects, in part, by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6]
VEGFR-2 Signaling Pathway
Activation of VEGFR-2 by its ligand, VEGF, triggers downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[6][7]
Experimental Workflow for In Vivo Anticancer Drug Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.
This standardized workflow ensures the rigorous and reproducible assessment of novel therapeutic candidates in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo monitoring of sorafenib therapy effects on experimental prostate carcinomas using dynamic contrast-enhanced MRI and macromolecular contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking of Pyrazole Carboxamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of various pyrazole carboxamide inhibitors against several key protein targets implicated in cancer and other diseases. The information presented is supported by experimental and computational data from recent scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: A Comparative Analysis of Inhibitor Performance
The following tables summarize the quantitative data from various studies, offering a clear comparison of the binding affinities and inhibitory activities of different pyrazole carboxamide derivatives against their respective protein targets.
Carbonic Anhydrase Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Kᵢ (µM) | Reference |
| 6a | hCA I | -9.3 | 0.063 - 3.368 | [1] |
| 6a | hCA II | -8.5 | 0.007 - 4.235 | [1] |
| 6b | hCA I | -7.6 | 0.063 - 3.368 | [1] |
| 6b | hCA II | -7.9 | 0.007 - 4.235 | [1] |
| Acetazolamide (AAZ) | hCA I | -6.0 | - | [1] |
| Acetazolamide (AAZ) | hCA II | -6.1 | - | [1] |
| Compound 15 | hCA II | - | 0.0033 | [2] |
| Compound 10a | hCA II | - | - | [2] |
| Compound 10d | hCA II | - | - | [2] |
Kinase Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Compound 6k | Aurora A | - | 0.0163 | - | [3] |
| Compound 6k | Aurora B | - | 0.0202 | - | [3] |
| Compound 4 | CDK2 | - | 3.82 | - | [4][5] |
| Compound 7a | CDK2 | - | 2.0 | - | [5] |
| Compound 7d | CDK2 | - | 1.47 | - | [5] |
| Compound 9 | CDK2 | - | 0.96 | - | [5] |
| Compound 15 | CDK2 | - | - | 0.005 | [6] |
| Compound 6h | EGFR | - | 1.66 | - | [7] |
| Compound 6j | EGFR | - | 1.9 | - | [7] |
| Thiazolyl pyrazoline 7g | EGFR | -11.14 | 0.262 | - | [8] |
| Thiazolyl pyrazoline 7m | EGFR | -10.64 | 0.305 | - | [8] |
| Erlotinib | EGFR | -10.86 | 0.057 | - | [8] |
| Compound F4 | EGFR (mutant) | -10.9 | - | - | [9] |
| Compound 14 | BRAF V600E | - | 0.10 | - | [10] |
| Compound 7c | VEGFR-2 | - | 0.225 | - | [11] |
| Compound 12c | VEGFR-2 | - | 0.828 | - | [11] |
| Sorafenib | VEGFR-2 | - | 0.186 | - | [11] |
| Compound 3i | VEGFR-2 | - | 0.00893 | - | [12] |
Experimental Protocols
This section details the generalized methodologies for the key experiments cited in the comparative data.
Molecular Docking Protocol
A generalized workflow for molecular docking of pyrazole carboxamide inhibitors against their target proteins is outlined below. Specific parameters may vary between studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, BRAF, hCA I/II) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and partial charges (e.g., Kollman or Gasteiger charges) are assigned to the protein atoms.[13]
-
The protein structure is energy minimized using a force field such as CHARMM (Chemistry at HARvard Macromolecular Mechanics).[14]
2. Ligand Preparation:
-
The 2D structures of the pyrazole carboxamide inhibitors are drawn using software like ChemDraw.
-
These 2D structures are converted to 3D structures.
-
The ligand structures are then energy minimized using a suitable force field (e.g., MMFF94) with software such as Open Babel.[15]
-
Gasteiger partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a commonly used program for molecular docking simulations.[9]
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters and are typically centered on the co-crystallized ligand from the experimental structure or key active site residues.[9][13][16] For example, a grid box for the EGFR kinase domain might have dimensions of 46 x 44 x 63 Å.[9]
-
Docking Algorithm: A Lamarckian genetic algorithm is often employed to search for the optimal binding poses of the ligand within the protein's active site.
-
Analysis of Results: The docking results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked conformation from a reference structure (if available). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer.
Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted proteins and a typical molecular docking workflow.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 16. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity of 1-methyl-1H-pyrazole-3-carboxamide on human cancer cell lines
Lack of Publicly Available Data for 1-methyl-1H-pyrazole-3-carboxamide
Extensive searches of scientific literature have revealed a notable absence of publicly available data regarding the specific cytotoxicity of This compound on human cancer cell lines. While the broader class of pyrazole-containing compounds is a subject of significant interest in anticancer research, studies focusing on this particular unsubstituted molecule are not readily found.
Therefore, this guide provides a comparative analysis of the cytotoxic effects of closely related 1H-pyrazole-3-carboxamide derivatives on various human cancer cell lines, based on available experimental data. This information is intended to offer researchers, scientists, and drug development professionals a valuable perspective on the potential of this chemical scaffold.
Comparison of Cytotoxicity of 1H-Pyrazole-3-Carboxamide Derivatives
Several derivatives of 1H-pyrazole-3-carboxamide have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Data Summary
The following table summarizes the IC50 values for various 1H-pyrazole-3-carboxamide derivatives against different human cancer cell lines, as reported in recent studies.
| Compound ID/Reference | Derivative Structure/Name | Cancer Cell Line | IC50 (µM) |
| pym-5 [1][2] | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide | HepG2 (Liver Carcinoma) | > 25 |
| HCT116 (Colon Carcinoma) | 12.5 | ||
| Compound 6c [3] | 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 (Prostate Cancer) | 7.3 |
| MCF-7 (Breast Cancer) | 4.8 | ||
| A549 (Lung Cancer) | 6.5 | ||
| Compound 8 [3] | 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 (Prostate Cancer) | 5.5 |
| MCF-7 (Breast Cancer) | 3.9 | ||
| A549 (Lung Cancer) | 4.2 | ||
| Compound 10b [3] | 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 (Prostate Cancer) | 9.1 |
| MCF-7 (Breast Cancer) | 8.7 | ||
| A549 (Lung Cancer) | 10.2 | ||
| Compound 10c [3] | 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 (Prostate Cancer) | 6.2 |
| MCF-7 (Breast Cancer) | 5.1 | ||
| A549 (Lung Cancer) | 7.8 | ||
| L2 [4][5] | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 |
| PANC-1 (Pancreatic Cancer) | > 100 | ||
| MDA-MB-231 (Breast Cancer) | > 100 | ||
| MCF-7 (Breast Cancer) | > 100 | ||
| CaSki (Cervical Cancer) | > 100 | ||
| HeLa (Cervical Cancer) | > 100 | ||
| L3 [4][5] | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 (Pancreatic Cancer) | > 100 |
| PANC-1 (Pancreatic Cancer) | > 100 | ||
| MDA-MB-231 (Breast Cancer) | > 100 | ||
| MCF-7 (Breast Cancer) | 81.48 ± 0.89 | ||
| CaSki (Cervical Cancer) | > 100 | ||
| HeLa (Cervical Cancer) | > 100 |
Experimental Protocols
The evaluation of cytotoxicity for the pyrazole derivatives cited in this guide predominantly utilized the MTT assay. The following is a generalized protocol based on the methodologies described in the referenced studies.[2][3][4][5]
Cell Lines and Culture Conditions
-
Human Cancer Cell Lines: A variety of cell lines were used, including HepG2 (liver), HCT116 (colon), PC-3 (prostate), MCF-7 (breast), A549 (lung), CFPAC-1 and PANC-1 (pancreatic), and CaSki and HeLa (cervical).[2][3][4][5]
-
Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[2] The medium was supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Incubation: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). The plates were then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives were dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create stock solutions. These were further diluted with culture medium to achieve a range of final concentrations. The medium in the wells was replaced with the medium containing the test compounds, and the plates were incubated for a specified period (typically 48 or 72 hours). Control wells contained medium with DMSO (vehicle control) and untreated cells.
-
MTT Addition and Incubation: After the treatment period, the medium was removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in medium) was added to each well. The plates were incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as DMSO or a specialized detergent solution, was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the colored solution in each well was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance of the wells treated with the compounds was compared to the absorbance of the vehicle control wells to determine the percentage of cell viability. The IC50 value was then calculated by plotting the compound concentration against the percentage of cell viability and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the pyrazole derivatives using the MTT assay.
Caption: General workflow for determining the cytotoxicity of compounds via the MTT assay.
Proposed Signaling Pathway: DNA Damage and Apoptosis Induction
Some studies suggest that pyrazole-carboxamide derivatives may exert their anticancer effects by interacting with DNA and inducing apoptosis (programmed cell death).[1][3] The diagram below illustrates a potential mechanism of action where the compound leads to DNA damage, which in turn activates apoptotic pathways.
Caption: Proposed mechanism involving DNA damage and apoptosis induction by pyrazole derivatives.
References
- 1. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount for advancing novel therapeutics. Pyrazole derivatives have emerged as a privileged scaffold in kinase inhibitor design, demonstrating efficacy against a range of targets implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the kinase selectivity profiles of several notable pyrazole-based inhibitors, supported by experimental data, detailed protocols for assessing selectivity, and visualizations of relevant signaling pathways and workflows.
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for developing potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a favored structural motif in drug discovery.[2] However, achieving selectivity across the vast and structurally similar human kinome remains a significant challenge. Off-target activities can lead to unforeseen side effects or even therapeutic benefits, making a thorough understanding of an inhibitor's selectivity profile crucial.
This guide will delve into the selectivity of several pyrazole derivatives that have entered clinical development, including Ruxolitinib, Danusertib, Tozasertib, AT7519, and Crenolanib. We will also discuss Ganetespib, a compound containing a related triazolone moiety, for a broader perspective on scaffolds targeting the ATP-binding site.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 in nM) of selected pyrazole derivatives against a panel of kinases. It is important to note that these values are compiled from various studies and assay conditions may differ, potentially affecting direct comparability. Lower IC50 values indicate higher potency.
| Kinase Target | Ruxolitinib (IC50 nM) | Danusertib (IC50 nM) | Tozasertib (IC50 nM) | AT7519 (IC50 nM) | Crenolanib (IC50 nM) | Ganetespib (Off-Target IC50 nM) |
| JAK Family | ||||||
| JAK1 | 3.3[3] | - | - | - | - | - |
| JAK2 | 2.8[3] | - | - | - | - | - |
| JAK3 | 428[4] | - | - | - | - | - |
| TYK2 | 19[4] | - | - | - | - | - |
| Aurora Kinases | ||||||
| Aurora A | - | 13[1][5] | 0.6 (Ki,app)[6] | - | - | - |
| Aurora B | - | 79[1][5] | - | - | - | - |
| Aurora C | - | 61[1][5] | - | - | - | - |
| CDK Family | ||||||
| CDK1 | - | - | - | 210[7] | - | - |
| CDK2 | - | 462[2] | - | 47[7] | - | - |
| CDK4 | - | - | - | 100[7] | - | - |
| CDK5 | - | - | - | 18[8] | - | - |
| CDK6 | - | - | - | 170[7] | - | - |
| CDK9 | - | - | - | <10[7] | - | - |
| Other Kinases | ||||||
| ABL1 | - | 25[2][5] | Potent Inhibitor[6] | - | - | 215[9] |
| ABL2 | - | - | - | - | - | 215[9] |
| FLT3 | - | - | Potent Inhibitor[6] | - | ~2[10] | - |
| KIT | - | 407[2] | - | - | 100-250[11] | - |
| RET | - | 31[2] | - | - | - | - |
| VEGFR2 | - | 432[2] | - | - | - | - |
| FGFR1 | - | 47[2] | - | - | - | - |
| PDGFRα | - | - | - | - | Potent Inhibitor[12] | - |
| TrkA | - | 31[2] | - | - | - | - |
| GSK3β | - | - | - | 89[13] | - | - |
| RIPK1 | - | - | 180[14] | - | - | - |
| DDR1 | - | - | - | - | - | Sub-micromolar[9] |
Key Signaling Pathway: JAK-STAT
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway.[3][4] This pathway is crucial for mediating signals from various cytokines and growth factors involved in hematopoiesis and immune response.[15] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tozasertib - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. tga.gov.au [tga.gov.au]
A Comparative Analysis of Pyrazole Carboxamides and Niacinamides in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and development of novel antifungal agents. Among the promising candidates, pyrazole carboxamides and niacinamides have garnered significant attention. This guide provides an objective comparison of their antifungal efficacy, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Quantitative Efficacy Comparison
The following table summarizes the antifungal activity of representative pyrazole carboxamides and niacinamide against a range of fungal species. It is important to note that the direct comparison of efficacy is challenging due to the different fungal species tested and the varying metrics used (EC₅₀ vs. MIC). Pyrazole carboxamides have been predominantly evaluated against phytopathogenic fungi, while niacinamide has been more extensively studied against human fungal pathogens.
| Compound Class | Compound/Derivative | Fungal Species | Efficacy Metric | Value | Reference |
| Pyrazole Carboxamides | 7d | Rhizoctonia solani | EC₅₀ | 0.046 µg/mL | [1] |
| 12b | Rhizoctonia solani | EC₅₀ | 0.046 µg/mL | [1] | |
| SCU3038 | Rhizoctonia solani | EC₅₀ | 0.016 mg/L | [2][3] | |
| 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [4][5] | |
| 7ai | Alternaria porri | EC₅₀ | 2.24 µg/mL | [4] | |
| 7ai | Marssonina coronaria | EC₅₀ | 3.21 µg/mL | [4] | |
| 7ai | Cercospora petroselini | EC₅₀ | 10.29 µg/mL | [4] | |
| SCU2028 | Rhizoctonia solani | EC₅₀ | 0.022 mg/L | [6] | |
| B8 | Sclerotiorum sclerotiorum | In vivo protective activity | Effective at 100 mg/L | [7] | |
| Niacinamide (NAM) | Niacinamide | Candida albicans SC5314 | MIC₅₀ | 20 mM | [8][9] |
| Niacinamide | Fluconazole-resistant C. albicans 638 | MIC₅₀ | 20 mM | [8] | |
| Niacinamide | Candida parapsilosis | MIC₅₀ | 20-80 mM | [9] | |
| Niacinamide | Candida tropicalis | MIC₅₀ | 20-80 mM | [9] | |
| Niacinamide | Candida glabrata | MIC₅₀ | 20-80 mM | [9] | |
| Niacinamide | Candida krusei | MIC₅₀ | 20-80 mM | [9] | |
| Niacinamide | Cryptococcus neoformans | MIC₅₀ | 20-80 mM | [9] | |
| Niacinamide Derivative 16g | Fluconazole-sensitive C. albicans | MIC | 0.125–0.5 µg/mL | [10] | |
| Niacinamide Derivative 16g | Fluconazole-resistant C. albicans | MIC | 0.125–1 µg/mL | [10] |
Mechanisms of Antifungal Action
Pyrazole carboxamides and niacinamides exhibit distinct mechanisms of action, targeting different essential fungal cellular processes.
Pyrazole Carboxamides: Succinate Dehydrogenase Inhibition
A significant number of pyrazole carboxamides function as potent succinate dehydrogenase inhibitors (SDHIs).[2][3] SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these compounds block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production, ultimately leading to fungal cell death.[6][11] Some novel bis-pyrazole carboxamide derivatives, however, may act by inducing reactive oxygen species (ROS) and disrupting the cell membrane.[7]
Caption: Mechanism of Pyrazole Carboxamides
Niacinamide: A Multi-Faceted Approach
The antifungal activity of niacinamide is not attributed to a single mechanism but rather a combination of effects that disrupt fungal homeostasis.[12][13] One of the primary modes of action involves the remodeling of the fungal cell wall.[8] Niacinamide has been shown to increase the exposure of β-glucans and chitin content while decreasing the mannan level in the cell wall of Candida albicans.[8][12] Furthermore, it can interfere with cell division regulatory processes, leading to cell cycle arrest.[12][14] Another proposed mechanism is the inhibition of histone deacetylases (HDACs), specifically Hst3, which is essential for the growth and survival of some fungi.[15] This inhibition leads to alterations in histone acetylation and subsequent defects in cell viability and virulence.[15]
Caption: Mechanism of Niacinamide
Experimental Protocols
The following are generalized methodologies for common antifungal assays cited in the literature for evaluating pyrazole carboxamides and niacinamides.
Mycelium Growth Inhibition Assay (for Pyrazole Carboxamides)
This method is widely used to assess the in vitro antifungal activity of compounds against filamentous fungi.[4][5]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) plates.
-
Compound Incorporation: Incorporate the test compound at various concentrations into the molten PDA before pouring the plates. A control plate without the compound is also prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, allowing for mycelial growth on the control plate to nearly cover the plate.
-
Measurement: Measure the diameter of the fungal colony on both the control and treated plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
EC₅₀ Determination: The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is determined by probit analysis of the inhibition percentages at different concentrations.
Caption: Mycelium Growth Inhibition Assay Workflow
Broth Microdilution Assay (for Niacinamide)
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal cells from a fresh culture in a suitable broth (e.g., RPMI-1640).
-
Serial Dilution: Perform serial dilutions of the test compound (niacinamide) in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final desired cell concentration. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some assays, this is defined as the concentration that inhibits growth by 50% (MIC₅₀).[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. refp.cohlife.org [refp.cohlife.org]
Unraveling Antifungal Activity: A Comparative 3D-QSAR Analysis of Pyrazole Carboxamides
A deep dive into the three-dimensional quantitative structure-activity relationships (3D-QSAR) of pyrazole carboxamide derivatives reveals critical insights into their antifungal mechanisms. This guide provides a comparative analysis of two prominent 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offering researchers and drug development professionals a comprehensive look at their predictive power and the structural requirements for enhanced antifungal potency.
The escalating threat of fungal infections and the rise of drug-resistant strains necessitate the development of novel and effective antifungal agents. Pyrazole carboxamides have emerged as a promising class of compounds, with many derivatives exhibiting significant fungicidal properties. Understanding the relationship between the three-dimensional structure of these molecules and their biological activity is paramount for designing more potent and specific antifungal drugs. 3D-QSAR modeling serves as a powerful computational tool in this endeavor, enabling the prediction of activity and guiding the synthesis of new, optimized derivatives.
This guide focuses on a comparative analysis of CoMFA and CoMSIA models developed for a series of novel pyrazole carboxamide and niacinamide derivatives investigated for their in vitro antifungal activity against Botrytis cinerea, a common plant pathogen.
Performance of 3D-QSAR Models: CoMFA vs. CoMSIA
The predictive capabilities of the generated CoMFA and CoMSIA models were evaluated based on several statistical parameters. A summary of these results is presented in the table below, offering a direct comparison of the two methodologies.
| Statistical Parameter | CoMFA Model | CoMSIA Model |
| Cross-validated correlation coefficient (q²) | 0.578 | 0.799 |
| Non-cross-validated correlation coefficient (r²) | 0.850 | 0.982 |
| Standard Error of Estimate (SEE) | 0.289 | 0.108 |
| F-statistic (F) | 48.789 | 240.555 |
| Field Contributions | ||
| Steric | 0.638 | 0.097 |
| Electrostatic | 0.362 | 0.221 |
| Hydrophobic | - | 0.219 |
| H-bond Donor | - | 0.228 |
| H-bond Acceptor | - | 0.235 |
The results indicate that for this particular dataset, the CoMSIA model demonstrates superior predictive power compared to the CoMFA model, as evidenced by its higher q² and r² values and lower SEE.[1] The inclusion of additional descriptor fields (hydrophobic, hydrogen bond donor, and acceptor) in the CoMSIA analysis likely contributes to its enhanced statistical performance.
Antifungal Activity Data
The antifungal activity of a selection of pyrazole carboxamide derivatives against various fungal species is summarized below. The activity is expressed as the EC50 value, which represents the concentration of the compound required to inhibit 50% of fungal growth. The pEC50 (-logEC50) values are also provided as they are used in the 3D-QSAR analysis.
Antifungal Activity against Botrytis cinerea
| Compound | Structure | Experimental pEC50 | Predicted pEC50 (CoMFA) | Predicted pEC50 (CoMSIA) |
| T1 | Benzimidazole-pyrazole carboxamide derivative 1 | 5.14 | 5.10 | 5.15 |
| T2 | Benzimidazole-pyrazole carboxamide derivative 2 | 5.00 | 5.05 | 5.02 |
| T3 | Benzimidazole-pyrazole carboxamide derivative 3 | 4.87 | 4.80 | 4.85 |
| T4 | Benzimidazole-niacinamide derivative 1 | 4.76 | 4.82 | 4.78 |
| T5 | Benzimidazole-niacinamide derivative 2 | 4.63 | 4.59 | 4.65 |
Note: The specific structures of compounds T1-T5 are detailed in the source publication.[1]
Antifungal Activity of Other Pyrazole Carboxamide Derivatives
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [2] |
| Pyrazole carboxamide 7af | Rhizoctonia solani | >100 | [2] |
| Pyrazole carboxamide 7bc | Alternaria porri | 12.5 | [2] |
| Pyrazole carboxamide 6i | Valsa mali | 1.77 | [3] |
| Pyrazole carboxamide 19i | Valsa mali | 1.97 | [3] |
| Pyrazole carboxamide 23i | Rhizoctonia solani | 3.79 | [3] |
Experimental Protocols
Antifungal Activity Assay (Mycelium Growth Inhibition Method)
The in vitro antifungal activity of the pyrazole carboxamide derivatives was determined using the mycelium growth inhibition method.[1][2][3]
-
Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO or acetone) to prepare stock solutions. These were then diluted with sterile distilled water containing a surfactant (e.g., Tween 80) to obtain a series of desired concentrations.
-
Fungal Culture: The test fungi were cultured on potato dextrose agar (PDA) plates at a specified temperature (typically 25-28°C) for several days until the mycelia covered the plate.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) was taken from the edge of an actively growing fungal colony and placed at the center of a fresh PDA plate containing the test compound at a specific concentration.
-
Incubation: The plates were incubated at the optimal growth temperature for the respective fungi.
-
Data Collection: The diameter of the fungal colony was measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), and the average diameter was calculated.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group (without the test compound) and T is the average diameter of the mycelial colony in the treated group.
-
Determination of EC50: The EC50 values were determined by probit analysis of the inhibition rates at different concentrations.
3D-QSAR Modeling: CoMFA and CoMSIA
The 3D-QSAR studies were performed using a molecular modeling software package (e.g., SYBYL).[1]
-
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset were sketched and optimized using a suitable force field (e.g., Tripos). A common substructure was used for molecular alignment, where the most active compound typically serves as the template.
-
CoMFA Field Calculation: The aligned molecules were placed in a 3D grid box. The CoMFA steric and electrostatic fields were calculated at each grid point using a sp3 carbon probe atom with a +1 charge.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These similarity indices were calculated using a probe atom with a +1 charge, a radius of 1 Å, and a hydrophobicity of +1.
-
Partial Least Squares (PLS) Analysis: The relationship between the calculated field descriptors (independent variables) and the biological activity values (pEC50, dependent variables) was established using PLS analysis.
-
Model Validation: The predictive power of the generated models was evaluated using the leave-one-out (LOO) cross-validation method to calculate the q² value. The non-cross-validated correlation coefficient (r²), standard error of estimate (SEE), and F-statistic were also calculated.
Visualizing the 3D-QSAR Workflow
The logical flow of a typical 3D-QSAR study, from the initial dataset preparation to the final model generation and analysis, is illustrated in the following diagram.
Caption: A generalized workflow for a 3D-QSAR study.
References
Navigating Resistance: A Comparative Guide to Pyrazole-Based Antitubercular Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cross-resistance studies involving emerging pyrazole-based antitubercular agents. It offers a synthesis of experimental data on their efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), details the methodologies for assessing cross-resistance, and visualizes the experimental workflow.
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. Pyrazole-containing compounds have emerged as a promising class of antitubercular agents, with many demonstrating potent activity against drug-resistant Mtb strains.[1] A significant portion of these pyrazole derivatives exert their antimycobacterial effect by inhibiting the essential trehalose monomycolate (TMM) transporter, MmpL3, which is crucial for the formation of the mycobacterial cell wall.[2][3] Understanding the cross-resistance profiles of these agents is critical for their future development and strategic deployment in combination therapies.
Comparative Efficacy Against Drug-Resistant Mtb
Recent studies have evaluated the in vitro activity of novel pyrazole-based compounds against various Mtb strains, including those resistant to first-line drugs like isoniazid and rifampicin. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for comparison.
One study detailed the synthesis and evaluation of a series of pyrazole-based amide derivatives. Two lead compounds, 15 and 35 , demonstrated potent activity not only against the drug-susceptible H37Rv strain but also against Mtb strains resistant to isoniazid, rifampicin, or both.[4] Notably, these compounds retained their low MIC values against these resistant strains, suggesting they are not affected by the resistance mechanisms that compromise these frontline drugs.[4]
Table 1: Comparative in vitro Activity (MIC in µg/mL) of Pyrazole-Based Amides [4]
| Compound | Mtb H37Rv (Drug-Susceptible) | Isoniazid-Resistant Mtb | Rifampicin-Resistant Mtb | MDR-TB (Isoniazid & Rifampicin Resistant) |
| 15 | 2 | 2 | 2 | 2 |
| 35 | 2-4 | 2-4 | 2-4 | 2-4 |
| Isoniazid | 0.05 | >1 | 0.05 | >1 |
| Rifampicin | 0.1 | 0.1 | >2 | >2 |
Data synthesized from a study by researchers at the National Institute of Pharmaceutical Education and Research, India.[4]
Cross-Resistance with MmpL3 Inhibitors
A crucial aspect of developing new antitubercular agents is to determine if they share cross-resistance with existing drugs or other investigational compounds that have the same target. Since many pyrazole-based agents target MmpL3, their activity was tested against Mtb strains resistant to SQ109, a known MmpL3 inhibitor.[4]
The study found that the potent pyrazole amides, 15 and 35 , were inactive against laboratory-generated Mtb strains resistant to SQ109.[4] This finding strongly indicates that these pyrazole derivatives share a common mechanism of action with SQ109 by targeting MmpL3 and are susceptible to the same resistance mutations within the mmpL3 gene.[4]
Table 2: Cross-Resistance of Pyrazole Amides with SQ109 [4]
| Compound | MIC (µg/mL) against Drug-Susceptible Mtb H37Rv | MIC (µg/mL) against SQ109-Resistant Mtb |
| 15 | 2 | >64 |
| 35 | 2-4 | >64 |
| SQ109 | 0.5 | >16 |
This data highlights the importance of understanding the genetic basis of resistance to MmpL3 inhibitors to anticipate and overcome potential clinical resistance.[4]
Experimental Protocols
The determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies. The following sections detail the key protocols employed in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that provides a rapid and inexpensive way to assess the susceptibility of Mtb to various compounds.[5][6]
Protocol for Resazurin Microtiter Assay (REMA):
-
Preparation of Media and Compounds: Middlebrook 7H9 broth, supplemented with oleic acid, albumin, dextrose, and catalase (OADC), is commonly used.[5] Stock solutions of the test compounds and reference drugs are prepared and serially diluted in the 96-well microtiter plates.
-
Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and its density is adjusted to a McFarland standard, which is then further diluted to achieve the desired final inoculum concentration in each well.[7]
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 9 days.[1][5]
-
Addition of Resazurin: A solution of resazurin is added to each well. Resazurin is a blue-colored oxidation-reduction indicator that is reduced by metabolically active cells to the pink-colored resorufin.[6]
-
Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[5]
Generation and Characterization of Resistant Mutants
To investigate the mechanism of action and potential resistance mutations, resistant Mtb mutants are generated in the laboratory.
Protocol for Generating and Characterizing Resistant Mutants:
-
Selection of Resistant Mutants: Drug-susceptible Mtb strains are plated on solid medium containing the pyrazole-based compound at concentrations several times higher than its MIC.[2] Colonies that grow in the presence of the drug are selected as potentially resistant mutants.
-
Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC to the specific pyrazole compound and the original drug-susceptible parent strain.
-
Whole-Genome Sequencing (WGS): To identify the genetic basis of resistance, the genomic DNA of the resistant mutants and the parent strain is extracted and subjected to whole-genome sequencing.[2][8]
-
Bioinformatic Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) and other mutations in the resistant mutants that are not present in the parent strain. Mutations in genes known to be involved in drug resistance, such as mmpL3, are of particular interest.[2][8]
Experimental Workflow Visualization
The process of evaluating the cross-resistance of novel antitubercular agents follows a logical progression from initial screening to the genetic characterization of resistance.
Caption: Experimental workflow for cross-resistance studies.
The diagram above illustrates the systematic approach to investigating the cross-resistance of pyrazole-based antitubercular agents. It begins with determining the baseline activity against various Mtb strains, followed by the generation and characterization of resistant mutants to understand the mechanism of action and potential for cross-resistance with other compounds targeting the same pathway. This comprehensive evaluation is essential for the rational development of new and effective treatment regimens for tuberculosis.
References
- 1. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Isomers in Biological Assays: Unraveling the Impact of Regioisomerism on Efficacy
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of how the spatial arrangement of substituents on the pyrazole core dictates biological activity, supported by experimental data and detailed protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of therapeutic applications. However, the biological activity of pyrazole derivatives is not solely dependent on the nature of their substituents, but also critically on their position on the heterocyclic ring. This guide provides a comparative analysis of pyrazole isomers, highlighting how subtle changes in their chemical structure can lead to profound differences in their biological effects. We delve into experimental data from cytotoxicity, enzyme inhibition, and other biological assays to illustrate these differences, and provide detailed protocols for key experimental procedures.
A compelling example of the dramatic impact of regioisomerism is seen in the shift of kinase selectivity. In one study, a regioisomeric switch from a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to its corresponding 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in a near-complete loss of inhibitory activity against p38α MAP kinase.[1] Intriguingly, this structural alteration led to the emergence of potent inhibitory activity against several important cancer-related kinases, including Src, B-Raf, EGFR, and VEGFR-2.[1] Specifically, the compound 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine demonstrated IC50 values in the nanomolar range against these cancer targets, establishing it as a promising lead for anticancer drug development.[1]
This striking difference in activity underscores the importance of precise substituent placement in directing the pharmacological profile of pyrazole-based compounds. The spatial arrangement of the phenyl and pyridyl groups in the two isomers determines their ability to fit into the ATP-binding pockets of different kinases, thereby dictating their selectivity and potency.
Data Presentation: A Comparative Look at Pyrazole Derivatives
Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | - | p38α MAP Kinase Inhibition | >10 | [1] |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) | - | Src Kinase Inhibition | 0.05 | [1] |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) | - | B-Raf V600E Inhibition | 0.03 | [1] |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) | - | EGFR Inhibition | 0.08 | [1] |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) | - | VEGFR-2 Inhibition | 0.06 | [1] |
| Compound 6b (chloro derivative) | HNO-97 (oral cancer) | Cytotoxicity | 10 | [2] |
| Compound 6d (chloro derivative with EWG) | HNO-97 (oral cancer) | Cytotoxicity | 10.56 | [2] |
| 1,3-diphenyl-1H-pyrazole-5(4H)-one | A431 (metastatic keratinocytes) | Cytotoxicity | Shows toxicity | [3] |
| Pyrazole-4-ylidenemethylurea derivatives | A431 (metastatic keratinocytes) | Cytotoxicity | Higher toxicity than parent pyrazolones | [3] |
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Compound/Isomer | Target Enzyme | Assay | IC50 (µM) or Ki | Reference |
| Celecoxib | COX-2 | Enzyme Immunoassay | Varies by study | [4] |
| 1,5-diarylpyrazole derivative 19a | COX-2 | Enzyme Immunoassay | Highly potent and selective | [4] |
| 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | p38α MAP Kinase | Kinase Assay | Potent inhibition | [1] |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | p38α MAP Kinase | Kinase Assay | Inactive | [1] |
| 1,3-disubstituted-pyrazole derivative 22 | HDAC Class I and IIb | HDAC Inhibition Assay | Promising selectivity | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (pyrazole isomers)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with various concentrations of the pyrazole isomers and a vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Cell culture medium
-
Test compounds
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with the pyrazole isomers as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds
-
Microplate spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in general tubulin buffer on ice.
-
Add the test compounds at various concentrations to the reaction mixture. A known tubulin polymerization inhibitor (e.g., colchicine) and a polymerization enhancer (e.g., paclitaxel) should be used as controls.
-
Initiate polymerization by adding GTP and transferring the plate to a microplate spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the pyrazole isomers on the rate and extent of tubulin polymerization.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds or a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction according to the kit's instructions.
-
Measure the product formation using a microplate reader (fluorescence or absorbance). The signal is inversely proportional to the COX-2 inhibitory activity of the compound.
-
Calculate the percentage of inhibition and determine the IC50 values.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of pyrazole isomers.
References
- 1. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-pyrazole-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-methyl-1H-pyrazole-3-carboxamide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound requires management as hazardous waste. This guide provides essential, step-by-step procedures for its proper disposal.
Priority Directive: Consult Your Environmental Health and Safety (EHS) Department
Before proceeding with any disposal activities, it is imperative to contact your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations for hazardous waste disposal are stringent and can vary. Your EHS department will provide specific guidance tailored to your location and facility.
Hazard Profile
| Hazard Category | Potential Effect |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Aquatic Toxicity | Potentially harmful to aquatic life.[1] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
2. Waste Segregation and Containment:
-
Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated items such as weigh boats and filter paper, in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, chemical-resistant hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be disposed of in a designated hazardous waste container.[1]
3. Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
4. Storage:
Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area. This location should be secure, well-ventilated, and away from general laboratory traffic.
5. Final Disposal:
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1] Professional, licensed hazardous waste disposal services will ensure the compound is managed in an environmentally responsible and compliant manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the relevant Safety Data Sheet, if available. Adherence to all applicable regulations is essential.
References
Personal protective equipment for handling 1-methyl-1H-pyrazole-3-carboxamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-3-carboxamide. The following protocols are based on the known hazards of structurally similar pyrazole-based compounds and are designed to ensure a safe laboratory environment.
Hazard Summary: While a specific safety data sheet for this compound is not available, analogous compounds such as other pyrazole carboxamides and carboxylic acid derivatives are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7] Therefore, it is imperative to handle this compound with the appropriate precautions.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3][8] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[8] |
| Body | A flame-resistant lab coat or chemical-resistant coveralls. | --- |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
Operational Plan: Safe Handling Workflow
Following a structured workflow is essential to minimize risk and ensure safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. If skin irritation persists, consult a physician.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1] Seek immediate medical attention.[7][9]
Spill and Disposal Plan
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust.[3] Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[3][5]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1][5] All disposal practices must be in accordance with local, regional, and national regulations. Do not empty into drains.[7] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
